molecular formula C11H22ClNO B1372260 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride CAS No. 1170999-61-7

4-[(Cyclopentyloxy)methyl]piperidine hydrochloride

Cat. No.: B1372260
CAS No.: 1170999-61-7
M. Wt: 219.75 g/mol
InChI Key: WGBXRGKHMXMQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Cyclopentyloxy)methyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C11H22ClNO and its molecular weight is 219.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(cyclopentyloxymethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO.ClH/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10;/h10-12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBXRGKHMXMQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride

[1][2]

Executive Summary

4-[(Cyclopentyloxy)methyl]piperidine hydrochloride (CAS: 1170999-61-7) is a secondary amine scaffold characterized by a piperidine ring substituted at the 4-position with a cyclopentyl ether moiety via a methylene linker.[1][2][3] In medicinal chemistry, this structure serves as a critical lipophilic spacer . It allows drug developers to extend a molecule's reach into hydrophobic binding pockets while maintaining high aqueous solubility through the protonated piperidine nitrogen.

Its primary utility lies in optimizing Pharmacokinetic (PK) profiles: the cyclopentyl group adds metabolic stability and lipophilicity (increasing LogD), while the ether linkage provides rotational freedom without the liability of ester hydrolysis.

Chemical Identity & Physicochemical Profile[1][4][5][6]

Nomenclature & Identifiers
PropertySpecification
IUPAC Name 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride
Common Name 4-Cyclopentyloxymethyl-piperidine HCl
CAS Number 1170999-61-7
Molecular Formula C₁₁H₂₁NO[1][3][4][5][6][7] · HCl
Molecular Weight 235.75 g/mol (Salt); 199.30 g/mol (Free Base)
SMILES C1CCC(C1)OCC2CCNCC2.Cl
InChI Key Derived from structure
Structural Properties (In Silico & Observed)

The compound exists as a hydrochloride salt, rendering it a white to off-white crystalline solid.[8] The free base is an oil.

ParameterValue (Approx.)Significance
pKa (Base) 10.8 ± 0.5Highly basic; exists as a cation at physiological pH (7.4).
LogP (Free Base) 2.1 – 2.5Moderate lipophilicity; good membrane permeability potential.
TPSA ~21 ŲLow polar surface area, favoring CNS penetration if required.
H-Bond Donors 2 (NH₂⁺)Critical for salt formation and solubility.
Rotatable Bonds 3High conformational flexibility at the ether linkage.

Synthesis & Manufacturing Methodologies

The synthesis of 4-[(Cyclopentyloxy)methyl]piperidine requires careful control of etherification conditions to prevent elimination side reactions common with secondary alkyl halides.

Retrosynthetic Analysis

The most robust route disconnects the ether linkage. Two primary pathways exist:

  • Path A (Nucleophilic Displacement): Reaction of a secondary alkoxide (cyclopentoxide) with a primary electrophile (N-protected 4-iodomethylpiperidine). (Preferred)

  • Path B (Williamson Ether): Reaction of a primary alkoxide (piperidinyl-methanol) with a secondary electrophile (cyclopentyl bromide). (Risk of Elimination)

Recommended Synthetic Protocol (Path A)

Step 1: Activation of the Linker

  • Precursor: N-Boc-4-hydroxymethylpiperidine.

  • Reagents: Iodine (

    
    ), Triphenylphosphine (
    
    
    ), Imidazole.
  • Mechanism: Appel reaction converts the primary alcohol to a primary iodide (N-Boc-4-iodomethylpiperidine).

  • Why: Primary iodides are excellent electrophiles for SN2 reactions and minimize steric hindrance.

Step 2: Etherification

  • Reagents: Cyclopentanol, Sodium Hydride (NaH, 60% dispersion), DMF or THF.

  • Procedure:

    • Deprotonate cyclopentanol with NaH at 0°C to form sodium cyclopentoxide.

    • Add N-Boc-4-iodomethylpiperidine dropwise.

    • Heat to 60°C. The strong secondary alkoxide attacks the primary iodide.

  • Advantage: This direction avoids the E2 elimination of cyclopentyl bromide that often plagues Path B.

Step 3: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure: Stir the intermediate in HCl/Dioxane at room temperature for 2 hours. Precipitate with diethyl ether.

  • Result: Quantitative conversion to the hydrochloride salt.

Visualization of Synthesis Workflow

SynthesisStartN-Boc-4-hydroxymethylpiperidineStep1Appel Reaction(I2, PPh3, Imidazole)Start->Step1Inter1Intermediate:N-Boc-4-(iodomethyl)piperidineStep1->Inter1ActivationStep2Etherification(Cyclopentanol + NaH)Inter1->Step2Inter2Intermediate:N-Boc-4-[(cyclopentyloxy)methyl]piperidineStep2->Inter2SN2 AttackStep3Deprotection(4M HCl / Dioxane)Inter2->Step3FinalTARGET:4-[(Cyclopentyloxy)methyl]piperidine HClStep3->FinalSalt Formation

Caption: Optimized synthetic route utilizing nucleophilic attack on a primary iodide to maximize yield and purity.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be observed.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • 
     8.8–9.2 ppm (br s, 2H):  Ammonium protons (
    
    
    ), confirming salt formation.
  • 
     3.8–3.9 ppm (m, 1H):  Methine proton of the cyclopentyl ring (CH-O).
    
  • 
     3.2–3.3 ppm (d, 2H):  Methylene linker protons (
    
    
    ).
  • 
     3.1 and 2.8 ppm (m, 4H):  Piperidine ring protons adjacent to nitrogen.
    
  • 
     1.5–1.8 ppm (m, 8H):  Cyclopentyl methylene protons.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion [M+H]⁺: m/z 198.2 (Calculated for C₁₁H₂₂NO⁺).

  • Observation: Single peak at 198.2; no fragmentation of the ether linkage under standard conditions.

Applications in Drug Discovery[11][12][13][14]

This scaffold is a validated intermediate in the synthesis of Janus Kinase (JAK) inhibitors and CDK inhibitors .

Mechanism of Action Contribution
  • Hydrophobic Slot Filling: The cyclopentyl group is optimal for filling hydrophobic pockets (e.g., the ATP-binding site of kinases) without the entropic penalty of a flexible linear chain.

  • Solubility Modulation: The piperidine nitrogen provides a solubilizing handle. When attached to a heteroaromatic core (e.g., pyrrolopyrimidine), it balances the overall lipophilicity of the drug candidate.

Case Study: JAK Inhibitor Synthesis

In the context of patents such as US8158616B2 , this piperidine derivative serves as the amine nucleophile that reacts with a chloropyrimidine or similar electrophile. The resulting molecule utilizes the ether tail to interact with the solvent-exposed region of the kinase domain, improving selectivity.

Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[9]
Eye Irritation H319Causes serious eye irritation.[9][10]
STOT-SE H335May cause respiratory irritation.[9][10]

Storage Protocols:

  • Hygroscopic: Store under inert atmosphere (Nitrogen/Argon) in a desiccator.

  • Temperature: 2–8°C (Refrigerate) to prevent slow oxidation of the ether or discoloration of the amine salt.

  • Incompatibility: Strong oxidizing agents.

References

  • Preparation of Azetidine and Cyclobutane Derivatives as JAK Inhibitors. US Patent 8,158,616 B2. (2012). Demonstrates the use of substituted piperidines in kinase inhibitor design.

  • 2-(Pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones. US Patent 7,456,168 B2. (2008). Cites related ether-linked piperidine intermediates for CDK4 inhibition.

  • Accela ChemBio Product Catalog. (2023). Commercial verification of CAS 1170999-61-7.

  • PubChem Compound Summary. (2025). Structural data for 4-(cyclopentyloxy)piperidine analogs.

Pharmacological potential of 4-[(Cyclopentyloxy)methyl]piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Potential of 4-[(Cyclopentyloxy)methyl]piperidine Derivatives

Authored by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its conformational flexibility and synthetic tractability make it a privileged structure for drug design.[1][3] This guide delves into a specific, promising subclass: 4-[(cyclopentyloxy)methyl]piperidine derivatives. We will explore the synthetic rationale, dissect the key pharmacological activities with a primary focus on C-C chemokine receptor 2 (CCR2) antagonism, and evaluate their broader therapeutic potential in oncology and neurodegenerative diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a technical foundation built on established experimental evidence and field-proven insights.

The Chemical Landscape: Synthesis and Structural Rationale

The synthesis of substituted piperidines is a well-established field of organic chemistry, offering multiple routes to access diverse derivatives.[2] Common strategies include the catalytic hydrogenation of corresponding pyridine precursors, intramolecular cyclization of functionalized amines, and multicomponent reactions like the Mannich condensation.[1][4][5]

For the 4-[(cyclopentyloxy)methyl]piperidine core, a logical synthetic approach involves the initial construction of a 4-substituted piperidine, followed by functionalization. A plausible, generalized pathway begins with a protected 4-piperidone, which serves as a versatile intermediate for introducing substituents at the 4-position.

Generalized Synthetic Protocol:
  • Grignard Addition: React a protected 4-piperidone (e.g., N-Boc-4-piperidone) with a methylmagnesium halide (Grignard reagent) to form the corresponding 4-hydroxy-4-methylpiperidine intermediate.

  • Williamson Ether Synthesis: Deprotonate the newly formed tertiary alcohol with a strong base (e.g., Sodium Hydride) and react the resulting alkoxide with cyclopentyl bromide or a similar cyclopentyl-leaving group electrophile to form the cyclopentyloxy ether linkage.

  • Deprotection and Functionalization: Remove the protecting group (e.g., Boc group using trifluoroacetic acid) from the piperidine nitrogen. The resulting secondary amine is then available for reaction with a wide range of electrophiles (e.g., alkyl halides, acyl chlorides) to generate a library of diverse final compounds.

This modular approach allows for systematic variation of the substituent on the piperidine nitrogen, which is crucial for tuning the pharmacological properties, selectivity, and pharmacokinetic profile of the final molecule.

G cluster_synthesis Generalized Synthetic Workflow A N-Boc-4-Piperidone B N-Boc-4-hydroxy-4-methylpiperidine A->B 1. MeMgBr 2. H₂O workup C N-Boc-4-[(cyclopentyloxy)methyl]piperidine B->C 1. NaH 2. Cyclopentyl-Br D 4-[(Cyclopentyloxy)methyl]piperidine C->D TFA (Deprotection) E Final Derivative Library D->E R-X (Alkylation/Acylation)

Caption: Generalized workflow for the synthesis of 4-[(cyclopentyloxy)methyl]piperidine derivatives.

Primary Pharmacological Target: CCR2 Antagonism

A significant body of research has identified piperidine derivatives as potent antagonists of the C-C chemokine receptor 2 (CCR2).[6][7] The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a critical axis driving the chemotaxis of monocytes to sites of inflammation.[8] This pathway is implicated in a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, atherosclerosis, and multiple sclerosis.[8]

Mechanism of Action

4-[(Cyclopentyloxy)methyl]piperidine derivatives function as competitive antagonists at the CCR2 receptor. By occupying the ligand-binding pocket, they prevent the binding of CCL2, thereby inhibiting the downstream signaling cascade that leads to monocyte migration. The cyclopentyloxy group and the substituted piperidine core are crucial pharmacophoric elements that contribute to high-affinity binding.[9]

The development of effective CCR2 antagonists has focused not only on binding affinity (Kᵢ) but also on residence time (τ).[9] A longer residence time at the receptor can translate to more sustained pharmacodynamic effects in vivo, a critical factor for therapeutic efficacy that has been a challenge for earlier generations of CCR2 antagonists which have failed in clinical trials due to a lack of efficacy.[9]

G cluster_pathway CCR2 Signaling and Point of Inhibition CCL2 CCL2 (MCP-1) Ligand CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein Activates Antagonist Piperidine Derivative (Antagonist) Antagonist->CCR2 Blocks Signaling Downstream Signaling (e.g., PI3K/Akt) G_Protein->Signaling Response Cellular Response (Chemotaxis, Migration) Signaling->Response

Caption: Inhibition of the CCL2/CCR2 signaling axis by a piperidine-based antagonist.

Structure-Activity Relationship (SAR) Insights

Studies on related piperidine-based CCR2 antagonists reveal key structural features that govern potency:

  • 4-Position Substituent: Bulky, lipophilic groups at the 4-position of the piperidine ring, such as aryl or cycloalkyl groups, are favorable for high-affinity binding.[6][9] The cyclopentyloxy moiety fits this profile.

  • Piperidine Nitrogen Substituent: The group attached to the piperidine nitrogen is critical for modulating both potency and pharmacokinetic properties. Often, this involves an amide linkage to a substituted aromatic or heteroaromatic ring system.[8]

  • Stereochemistry: The stereochemistry at chiral centers within the molecule can have a profound impact on binding affinity and residence time, as demonstrated in studies of diastereomers of related antagonists.[9]

Quantitative Data on Related CCR2 Antagonists
Compound Class/ExampleTarget(s)Potency (IC₅₀ / Kᵢ)Source
INCB3284Human CCR2IC₅₀ = 3.7 nM[10]
PF-4136309Human CCR2IC₅₀ = 5.2 nM[10]
BMS-813160CCR2 / CCR5IC₅₀ = 6.2 nM (CCR2)[10]
Teijin Compound 1CCR2bIC₅₀ = 180 nM[10]
MK-0483 AnalogueCCR2Kᵢ = 1.2 nM[9]

Broader Pharmacological Horizons

While CCR2 antagonism is a primary area of investigation, the versatile piperidine scaffold allows for targeting a multitude of biological pathways.[11][12]

A. Anticancer Potential

Piperidine derivatives have been explored as multi-kinase inhibitors and modulators of cancer-relevant inflammatory pathways.[3][13] Related structures incorporating a cyclopentyloxy moiety have demonstrated inhibitory activity against key cancer targets.[14]

  • COX-2/PDE4B/TNF-α Inhibition: Certain 2-cyclopentyloxyanisole derivatives have shown potent, dose-dependent inhibition of Cyclooxygenase-2 (COX-2), Phosphodiesterase 4B (PDE4B), and Tumor Necrosis Factor-alpha (TNF-α), all of which are validated targets in oncology and inflammation.[14]

  • Kinase Inhibition: The piperidine ring is a common feature in kinase inhibitors. For example, a pyrido[2,3-d]pyrimidine derivative with a cyclopentyl group was identified as a potent multi-kinase inhibitor, targeting CDK4 and ARK5 and inducing apoptosis in tumor cells at nanomolar concentrations.[13]

G cluster_kinase Simplified Kinase Inhibition Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Kinase_Cascade Kinase Cascade (e.g., CDK4) RTK->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Inhibitor Piperidine Derivative (Kinase Inhibitor) Inhibitor->Kinase_Cascade Inhibits

Caption: General mechanism of action for a piperidine-based kinase inhibitor in cancer.

Quantitative Data on Anticancer Activity of Related Derivatives
CompoundTargetPotency (IC₅₀)Source
Compound 4bCOX-21.08 µM[14]
Compound 13COX-21.88 µM[14]
Compound 13PDE4B3.98 µM[14]
Compound 4aTNF-α2.01 µM[14]
Compound 7xCDK4/ARK5Induces apoptosis at 30-100 nM[13]
B. Central Nervous System (CNS) and Neurodegenerative Diseases

The piperidine scaffold is prevalent in drugs targeting the CNS. Recently, 4-(arylethynyl)piperidine derivatives have been developed as highly potent inhibitors of O-GlcNAcase (OGA), an enzyme implicated in the hyperphosphorylation of tau protein in Alzheimer's disease.[15] One such compound demonstrated an enzymatic IC₅₀ of 4.93 nM and was shown to reduce tau phosphorylation in a cell model, highlighting the potential for this class of compounds to be adapted for neurodegenerative applications.[15]

Key Experimental Protocols

To validate the pharmacological potential of novel 4-[(cyclopentyloxy)methyl]piperidine derivatives, a series of standardized in vitro assays are essential.

Protocol 1: CCR2 Functional Chemotaxis Assay

This assay provides a direct measure of a compound's ability to block monocyte migration in response to the CCL2 ligand.

Objective: To determine the IC₅₀ value of a test compound for the inhibition of CCL2-induced monocyte chemotaxis.

Methodology:

  • Cell Culture: Culture a human monocyte cell line (e.g., THP-1) or use primary human monocytes isolated from whole blood.

  • Assay Setup: Use a multi-well chemotaxis plate (e.g., Transwell®) with a porous membrane separating an upper and lower chamber.

  • Ligand Addition: Add a solution containing a known concentration of CCL2 (typically at its EC₅₀) to the lower chambers of the plate.

  • Compound Incubation: In the upper chambers, add a suspension of monocytes that have been pre-incubated for 30-60 minutes with serial dilutions of the test compound (or vehicle control).

  • Migration: Incubate the plate for 1-3 hours at 37°C to allow cells to migrate through the membrane towards the CCL2 gradient.

  • Quantification: Quantify the number of migrated cells in the lower chamber. This can be done by lysing the cells and using a fluorescent DNA-binding dye (e.g., CyQUANT®) or by flow cytometry.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Caption: Step-by-step workflow for a monocyte chemotaxis assay.

Protocol 2: In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase enzyme.

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., CDK4).

Methodology:

  • Reagents: Obtain recombinant human kinase, a suitable substrate peptide, and ATP.

  • Reaction Setup: In a multi-well plate, combine the kinase and serial dilutions of the test compound (or vehicle control) in an appropriate assay buffer. Allow to incubate for 15-30 minutes.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate peptide and ATP.

  • Incubation: Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature or 30°C.

  • Stop Reaction & Detect: Terminate the reaction and quantify the amount of phosphorylated substrate. Common detection methods include:

    • Luminescent Assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. Less ATP means higher kinase activity.

    • Fluorescence/FRET-based Assays: Uses antibodies or reagents that specifically detect the phosphorylated substrate.

  • Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

The 4-[(cyclopentyloxy)methyl]piperidine scaffold represents a highly versatile and promising platform for drug discovery. The primary and most validated application lies in the development of CCR2 antagonists for inflammatory diseases. The key challenge in this area is translating potent in vitro activity into clinical efficacy, a hurdle that may be overcome by optimizing for long receptor residence times and favorable pharmacokinetic profiles.

Beyond inflammation, the demonstrated ability of related structures to inhibit key targets in oncology and neurodegeneration opens exciting new avenues for research. Future work should focus on:

  • Multi-Target Design: Exploring derivatives that simultaneously inhibit CCR2 and other relevant targets (e.g., CCR5, key kinases) could lead to synergistic effects and improved therapeutic outcomes.[8][10]

  • Selectivity Profiling: Thoroughly screening lead compounds against a broad panel of receptors and kinases is crucial to minimize off-target effects and potential toxicities.

  • Clinical Translation: As piperidine-based inhibitors for other targets advance through clinical trials, the lessons learned regarding safety, dosing, and patient selection will be invaluable for guiding the development of this specific chemical class.[16][17]

References

  • Heitman, L. H., et al. (2015). Evaluation of (4-Arylpiperidin-1-yl)cyclopentanecarboxamides As High-Affinity and Long-Residence-Time Antagonists for the CCR2 Receptor. ChemMedChem, 10(7), 1249-58. [Link]

  • Kaliyeva, A., et al. (2022). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. BIO Web of Conferences, 54, 01002. [Link]

  • Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. [Link]

  • Cherney, R. J., et al. (2008). Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 1249-53. [Link]

  • Reddy, M. V. R., et al. (2014). Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5). Journal of Medicinal Chemistry, 57(3), 578-99. [Link]

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives. [Link]

  • Colapret, J. A., et al. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-74. [Link]

  • Seri, C., et al. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1667. [Link]

  • Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1081-1093. [Link]

  • Defense Technical Information Center. (2025). Piperidine Synthesis. [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. [Link]

  • Cherney, R. J., et al. (2009). Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. ACS Medicinal Chemistry Letters, 1(1), 22-26. [Link]

  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(3), 119-128. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [Link]

  • Vilums, M., et al. (2014). Design and synthesis of novel small molecule CCR2 antagonists: evaluation of 4-aminopiperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(23), 5377-80. [Link]

  • Christensen, J. A., et al. (1996). Process for preparing 4-aryl-piperidine derivatives.
  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-73. [Link]

  • Wang, Y., et al. (2024). Discovery of 4-(Arylethynyl)piperidine Derivatives as Potent Nonsaccharide O-GlcNAcase Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 67(16), 14292-14312. [Link]

  • ClinicalTrials.gov. (n.d.). Card Expert Search. [Link]

  • Sun, D., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Bioavailable MDM2 Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(12), 5080-5095. [Link]

Sources

Literature review of piperidine ether derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring acts as a "privileged scaffold" in modern medicinal chemistry, appearing in over 70 FDA-approved therapeutics. Within this broad class, piperidine ether derivatives (specifically 3- and 4-alkoxypiperidines) represent a high-value subclass. The ether linkage provides a unique combination of chemical stability, conformational flexibility, and specific hydrogen-bonding capabilities that esters and amides lack. This guide analyzes the structural utility of piperidine ethers, detailing their synthesis, structure-activity relationships (SAR), and application in targeting GPCRs (Histamine H3, Sigma-1) and enzymes (BACE1, AChE).

Structural & Physicochemical Rationale

The Ether Advantage

In drug design, the selection of a linker between the piperidine core and the distal aromatic pharmacophore is critical.[1] The ether oxygen atom offers three distinct advantages over isosteric linkers (e.g., methylene, ester, amide):

  • Dipolar Interactions: The ether oxygen acts as a weak hydrogen bond acceptor (HBA), often interacting with serine or threonine residues in receptor binding pockets (e.g., Tyr115 in H3R).

  • Metabolic Stability: Unlike esters, which are rapidly hydrolyzed by plasma esterases, ethers are resistant to systemic hydrolysis, though they are subject to CYP450-mediated O-dealkylation.

  • Conformational Bias: The C–O–C bond angle (~110°) and the rotational barrier create a specific vector that can orient the distal aryl group into hydrophobic sub-pockets (e.g., the S1' pocket of proteases).

Pharmacophore Model

The general pharmacophore for bioactive piperidine ethers typically consists of three zones:

  • Zone A (Basic Center): The piperidine nitrogen, protonated at physiological pH, forms a salt bridge with a conserved aspartate (e.g., Asp114 in H3R, Asp32 in BACE1).

  • Zone B (Linker): The ether oxygen at C3 or C4 positions.

  • Zone C (Lipophilic Tail): An aromatic moiety (phenyl, naphthyl, indole) attached via the ether, providing

    
    -
    
    
    
    stacking interactions.

Synthetic Methodologies

The construction of the piperidine ether linkage requires robust protocols to avoid racemization (if chiral) and N-alkylation side reactions.

Primary Route: Williamson Ether Synthesis

This is the standard approach for non-chiral or robust substrates.

Protocol: Synthesis of 4-(Benzyloxy)-1-methylpiperidine

  • Reagents: 4-Hydroxy-1-methylpiperidine (1.0 eq), Sodium Hydride (60% dispersion, 1.2 eq), Benzyl Bromide (1.1 eq), DMF (anhydrous).

  • Step-by-Step:

    • Activation: Suspend NaH in anhydrous DMF at 0°C under

      
       atmosphere.
      
    • Alkoxide Formation: Add 4-hydroxy-1-methylpiperidine dropwise. Stir for 30 min at 0°C until

      
       evolution ceases. Critical: Ensure complete deprotonation to maximize yield.
      
    • Coupling: Add benzyl bromide dropwise. Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Quench: Carefully quench with ice-cold water.

    • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash column chromatography (DCM/MeOH 95:5).

Alternative Route: Mitsunobu Reaction

Preferred for chiral 3-hydroxypiperidines where inversion of configuration is desired.

  • Reagents:

    
    , DIAD (Diisopropyl azodicarboxylate), Phenol derivative.
    
  • Mechanism: Activates the alcohol as a leaving group, allowing the phenol to attack via

    
    , inverting the stereocenter.
    

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing diverse piperidine ether libraries.

PiperidineEtherSynthesis Start N-Boc-4-Piperidone Red Reduction (NaBH4) Start->Red Alcohol N-Boc-4-Hydroxypiperidine Red->Alcohol NaH NaH / R-X (Williamson) Alcohol->NaH Mitsunobu PPh3 / DIAD / Ar-OH (Mitsunobu) Alcohol->Mitsunobu Ether1 Ether Product (Retains Config) NaH->Ether1 Deprotect TFA or HCl (N-Deprotection) Ether1->Deprotect Ether2 Chiral Ether (Inverted Config) Mitsunobu->Ether2 Ether2->Deprotect

Caption: Divergent synthetic pathways for piperidine ethers allowing for stereochemical control.

Pharmacological Applications & Case Studies

Histamine H3 Receptor Antagonists

The H3 receptor is a presynaptic GPCR regulating the release of histamine, acetylcholine, and dopamine. 4-Alkoxypiperidines are classic scaffolds here.[1][2][3]

  • Mechanism: The protonated piperidine nitrogen binds Asp114.[1] The ether oxygen accepts a H-bond from Tyr115 or Thr119.

  • Lead Compound: ADS031 (Dual H3 antagonist / AChE inhibitor).[3]

    • Structure: 1-benzyl-4-(benzyloxy)piperidine core.

    • Activity:

      
       (H3R) = 12.5 nM; 
      
      
      
      (AChE) = 1.5 µM.[3]
    • Therapeutic Use:[4][5] Cognitive enhancement in Alzheimer's Disease.[1][2]

Sigma-1 ( ) Receptor Ligands

Sigma-1 receptors modulate


 signaling at the mitochondrion-associated ER membrane (MAM).
  • SAR Insight: N-substitution is vital. N-cyclopropylmethyl or N-phenethyl groups combined with a 4-phenoxy ether linkage yield high selectivity for

    
     over 
    
    
    
    and D2 receptors.
  • Key Interaction: The ether linker allows the distal aromatic ring to occupy a hydrophobic pocket defined by Val162 and Leu105.

BACE1 Inhibitors (Alzheimer's)

Beta-secretase (BACE1) is the rate-limiting enzyme in amyloid-


 production.[6][7]
  • Design Challenge: The catalytic site is large and solvent-exposed.

  • Solution: 4-Phenoxyacetamide piperidine ethers. The ether oxygen helps orient the phenyl ring into the S1 or S2' subsite, while the piperidine core scaffolds the transition state mimic.

Visualization: H3 Receptor Signaling Blockade

This diagram illustrates how piperidine ether antagonists block the Gi/o pathway associated with the H3 receptor.

H3Signaling H3R H3 Receptor (GPCR) Gi Gi/o Protein (Inactive) H3R->Gi Prevents Activation Ligand Piperidine Ether (Antagonist) Ligand->H3R Blocks Histamine Binding AC Adenylyl Cyclase Gi->AC Relieves Inhibition Ca Ca2+ Channels Gi->Ca Modulates cAMP cAMP Levels AC->cAMP Increases

Caption: Mechanism of H3R antagonism by piperidine ethers, leading to increased cAMP and neurotransmitter release.

Data Summary: Key Compounds

Compound IDTargetStructure CoreBinding Affinity (

/

)
Mechanism
ADS031 H3R / AChE4-Benzyloxypiperidine12.5 nM (H3R)Dual Antagonist/Inhibitor
DuP 734 Sigma (

)
N-Cyclopropylmethyl ether< 10 nMAntipsychotic/Neuroprotective
Donepezil AChEBenzylpiperidine (Ref)5.7 nMReversible Inhibitor
Cmpd 14 H3RN-alkyl urethane ether

= 7.2
Antagonist (In vitro)

References

  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. [Link]

  • Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry. [Link]

  • BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][8]

Sources

Role of 4-[(Cyclopentyloxy)methyl]piperidine moiety in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 4-[(Cyclopentyloxy)methyl]piperidine moiety represents a specialized, privileged substructure in modern medicinal chemistry, particularly within the design of G-Protein Coupled Receptor (GPCR) ligands. Its utility stems from a precise balance of lipophilicity, metabolic stability, and conformational flexibility, making it a critical tool for optimizing "drug-likeness" in lead compounds.

This guide analyzes the moiety's role as a bioisostere and linker, details its synthetic access, and provides protocols for its application in S1P1 receptor agonist discovery.

Executive Summary: The Pharmacophore Profile

The 4-[(Cyclopentyloxy)methyl]piperidine moiety (CAS 1170999-61-7) functions as a versatile building block used to modulate the physicochemical properties of drug candidates.[1] Structurally, it consists of a basic piperidine ring connected to a lipophilic cyclopentyl cap via a flexible methoxymethyl ether linker.

Key Medicinal Chemistry Attributes:
  • Fsp³ Character: Unlike flat phenyl rings, the cyclopentyl group increases the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved solubility and reduced promiscuity (off-target binding).

  • Bioisosterism: It acts as a non-aromatic bioisostere for 4-benzyloxymethyl or 4-phenoxymethyl groups, retaining space-filling properties while eliminating metabolic liabilities associated with electron-rich aromatic rings (e.g., oxidation).

  • Linker Dynamics: The ether oxygen serves as a hydrogen bond acceptor and introduces a specific bond angle (~110°) that differentiates it from all-carbon linkers, often critical for orienting the lipophilic tail into hydrophobic pockets of receptors like S1P1 (Sphingosine-1-phosphate receptor 1) or Orexin receptors.

Structural & Mechanistic Analysis

Comparative Physicochemical Properties

The transition from a phenyl-based tail to the cyclopentyl-ether moiety alters the molecular profile significantly.

Property4-(Benzyloxymethyl)piperidine4-[(Cyclopentyloxy)methyl]piperidine Impact on Drug Design
Hybridization Planar (Aromatic)3D (Aliphatic Ring)Higher Fsp³ improves solubility/selectivity.
Metabolism Prone to CYP450 hydroxylationResistant to aromatic oxidationExtends half-life (

).
Lipophilicity High (LogP ~2.5)Moderate (LogP ~2.1)Lowers lipophilic efficiency (LipE) risk.
Flexibility Rigid RingPuckered Ring (Envelope)Better induced fit in cryptic pockets.
Mechanistic Application: S1P1 Receptor Agonism

In the context of S1P1 agonists (e.g., analogs in patent WO2012140020A1), this moiety mimics the lipophilic sphingosine tail of the endogenous ligand.

  • The Head Group: The piperidine nitrogen (often substituted with a carboxylic acid linker) interacts with the polar "head" region of the GPCR (e.g., Glu121 or Arg120).

  • The Tail: The 4-[(cyclopentyloxy)methyl] chain extends into the hydrophobic channel. The ether oxygen can engage in water-mediated H-bonding or reduce the rotational energy barrier, allowing the cyclopentyl group to dock securely without the steric clash sometimes caused by rigid phenyl rings.

Pathway Visualization

The following diagram illustrates the pharmacophore mapping of this moiety within a theoretical GPCR binding pocket.

PharmacophoreMap Piperidine Piperidine Core (Basic Center) Linker Ether Linker (H-Bond Acceptor) Piperidine->Linker 4-position substitution Receptor_Asp Receptor Asp/Glu (Ionic Interaction) Piperidine->Receptor_Asp Salt Bridge Cyclopentyl Cyclopentyl Cap (Lipophilic Tail) Linker->Cyclopentyl Flexible tether Receptor_Pocket Hydrophobic Pocket (Van der Waals) Linker->Receptor_Pocket Orientation Control Cyclopentyl->Receptor_Pocket Hydrophobic Interaction

Caption: Pharmacophore mapping of the 4-[(Cyclopentyloxy)methyl]piperidine moiety within a GPCR binding site.

Synthetic Methodology

Expert Insight: Route Selection

While a Williamson ether synthesis can be attempted by reacting 4-hydroxymethylpiperidine with cyclopentyl bromide, this approach is often suboptimal due to the secondary nature of the halide (leading to elimination side products). The Superior Protocol: Reacting 4-(iodomethyl)piperidine (or the mesylate) with cyclopentanol (as the alkoxide) ensures a cleaner


 displacement on the primary carbon.
Protocol: Synthesis of 4-[(Cyclopentyloxy)methyl]piperidine (HCl Salt)

Reagents:

  • N-Boc-4-piperidinemethanol (Starting Material)

  • Methanesulfonyl chloride (MsCl)

  • Cyclopentanol

  • Sodium Hydride (NaH, 60% in oil)

  • Trifluoroacetic acid (TFA) or HCl/Dioxane

Step-by-Step Workflow:

  • Activation (Mesylation):

    • Dissolve N-Boc-4-piperidinemethanol (1.0 eq) in anhydrous DCM at 0°C.

    • Add Triethylamine (1.5 eq) followed by MsCl (1.2 eq) dropwise.

    • Stir for 2 hours. Wash with brine, dry over MgSO₄, and concentrate to yield the mesylate intermediate.

  • Etherification (

    
    ): 
    
    • In a separate flask, dissolve Cyclopentanol (2.0 eq) in anhydrous THF.

    • Add NaH (2.5 eq) slowly at 0°C and stir for 30 min to generate the alkoxide.

    • Add the mesylate intermediate (dissolved in THF) dropwise to the alkoxide solution.

    • Reflux for 12–16 hours. Monitor by TLC/LCMS.

    • Quench with water, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc) to obtain N-Boc-4-[(cyclopentyloxy)methyl]piperidine .

  • Deprotection:

    • Dissolve the N-Boc intermediate in 4M HCl in Dioxane.

    • Stir at RT for 2 hours.

    • Concentrate in vacuo and triturate with diethyl ether to yield the final 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride as a white solid.

SynthesisRoute Step1 N-Boc-4-piperidinemethanol Step2 Mesylate Intermediate Step1->Step2 MsCl, Et3N, DCM (Activation) Step3 N-Boc-4-[(cyclopentyloxy)methyl]piperidine Step2->Step3 Cyclopentanol, NaH, THF (SN2 Etherification) Final 4-[(Cyclopentyloxy)methyl]piperidine HCl Step3->Final 4M HCl/Dioxane (Deprotection)

Caption: Optimized synthetic route avoiding elimination side-reactions common with secondary halides.

Experimental Validation: S1P1 Binding Assay

To validate the efficacy of this moiety in a drug discovery campaign, the following binding assay assesses its ability to displace a radioligand.

Objective: Determine


 of a lead compound containing the 4-[(Cyclopentyloxy)methyl]piperidine moiety against human S1P1 receptor.

Materials:

  • Membranes expressing human S1P1 receptor (CHO-K1 cells).

  • Radioligand: [³³P]-Sphingosine-1-Phosphate (0.5 nM final).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Fatty Acid-Free BSA, pH 7.4.

Protocol:

  • Preparation: Dilute test compounds (containing the moiety) in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation:

    • Add 50 µL Assay Buffer to 96-well plates.

    • Add 25 µL Test Compound.

    • Add 25 µL Radioligand ([³³P]-S1P).

    • Add 100 µL Membrane suspension (5 µg protein/well).

  • Equilibrium: Incubate for 60 minutes at Room Temperature on a shaker.

  • Harvest: Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold wash buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Success Criteria: A high-affinity binder utilizing this moiety should exhibit a


 nM, confirming that the cyclopentyl tail correctly occupies the hydrophobic pocket without steric hindrance.

References

  • Vertex AI Search . 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride CAS 1170999-61-7.[1] Accela ChemBio. Available at: [Link]

  • World Intellectual Property Organization. WO2012140020A1 - Novel piperidinyl monocarboxylic acids as S1P1 receptor agonists. Google Patents.
  • Baxter, C. A., et al. Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs). Bioorganic & Medicinal Chemistry Letters, 2015. Available at: [Link]

  • Accela ChemBio . Product Analysis: 4-[(cyclopentyloxy)methyl]piperidine hydrochloride. Available at: [Link]

Sources

Thermodynamic stability of 4-[(Cyclopentyloxy)methyl]piperidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability and Solid-State Characterization of 4-[(Cyclopentyloxy)methyl]piperidine Salts

Executive Summary

This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 4-[(Cyclopentyloxy)methyl]piperidine (CAS 1170999-61-7) salts. As a secondary amine with a flexible ether-linked lipophilic tail, this molecule presents specific challenges in solid-state development, including polymorphism and hygroscopicity. This document outlines the rationale for salt selection, the thermodynamic principles governing stability, and the experimental protocols required to validate a developable solid form.

Physicochemical Profile & Structural Analysis

To design a robust salt screen, we must first understand the fundamental properties of the free base.

  • Molecule: 4-[(Cyclopentyloxy)methyl]piperidine[1][2][3][4]

  • Core Pharmacophore: Piperidine ring (Secondary Amine).

  • Side Chain: (Cyclopentyloxy)methyl group.[1][2][3][4]

  • Key Structural Features:

    • Basic Center: The piperidine nitrogen is a strong base (Estimated pKa

      
       10.8–11.2). This suggests stable salt formation with strong acids (HCl, HBr) and potential for salt formation with weak organic acids (Fumaric, Succinic).
      
    • Flexible Linker: The

      
       ether linkage introduces significant conformational freedom (entropy). This often correlates with a higher propensity for polymorphism  and lower melting points compared to rigid analogs.
      
    • Lipophilicity: The cyclopentyl group increases LogP (Estimated

      
       2.5), aiding membrane permeability but potentially complicating aqueous solubility of the free base.
      

Salt Selection Strategy

The goal is to identify a salt form that balances lattice energy (high melting point, chemical stability) with solvation energy (solubility).

Counter-ion Selection Logic

For a base of pKa ~11, the


 rule (

) allows for a wide range of counter-ions.
Counter-ionpKa (Acid)

RationaleRisk Profile
Chloride (HCl) -6.0~17Standard first-line. High lattice energy expected.Hygroscopicity (common in amine hydrochlorides).
Fumarate 3.03~8Dicarboxylic acid. Often forms H-bonded networks stabilizing flexible chains.Stoichiometry issues (1:1 vs 2:1).
Succinate 4.21~7Similar to fumarate but more flexible.Lower melting points due to flexibility.
Tartrate 2.98~8Chiral counter-ion. High aqueous solubility.Potential for solvate formation.
The Thermodynamic Challenge

The specific challenge for 4-[(Cyclopentyloxy)methyl]piperidine is the ether oxygen . Ether oxygens can act as weak hydrogen bond acceptors. In the solid state, if the primary charge-assisted hydrogen bond (


) does not satisfy all donors/acceptors, the ether oxygen may attract water molecules, leading to hygroscopicity.

Thermodynamic Stability Assessment

Thermodynamic stability is not static; it is defined by the energy landscape of the crystal lattice relative to its environment (humidity, temperature).

Lattice Energy vs. Melting Point

High thermodynamic stability generally correlates with high melting points (


). For this molecule, we target 

to ensure stability during processing (milling, compaction).
  • Protocol: Differential Scanning Calorimetry (DSC).

  • Success Criterion: Sharp endotherm with enthalpy of fusion (

    
    ) 
    
    
    
    .
Hygroscopicity (The Critical Parameter)

Amine salts with ether linkages are prone to deliquescence.

  • Protocol: Dynamic Vapor Sorption (DVS).

  • Success Criterion:

    
     mass gain at 80% RH (non-hygroscopic).
    
  • Failure Mode: Hysteresis loop indicating hydrate formation or capillary condensation.

Polymorphism Screening

Due to the flexible cyclopentyl-ether tail, the molecule likely exists in multiple conformers.

  • Protocol: Slurry equilibration in diverse solvents (MeOH, IPA, Acetone) for 7–14 days. This allows the system to overcome kinetic barriers and reach the thermodynamically stable polymorph (lowest Gibbs free energy,

    
    ).
    

Experimental Protocols

Protocol A: Equilibrium Solubility & Polymorph Screen (Slurry Method)
  • Objective: Isolate the thermodynamically stable form.

  • Steps:

    • Suspend excess salt (e.g., 50 mg) in 1 mL of solvent (Water, Methanol, Isopropanol).

    • Stir at controlled temperature (

      
       and 
      
      
      
      ) for 7 days.
    • Filter solids and analyze via XRPD (X-Ray Powder Diffraction).

    • Interpretation: If the XRPD pattern changes from the starting material, a polymorphic transition has occurred. The final form is the stable one.

Protocol B: DSC/TGA Analysis
  • Objective: Determine melting point and solvate state.

  • Steps:

    • Load 2–5 mg of sample into a crimped aluminum pan (pinhole lid).

    • Heat from

      
       to 
      
      
      
      at
      
      
      .
    • Simultaneous TGA: Monitor weight loss.

    • Analysis: Weight loss <

      
       indicates surface water or solvates. A sharp melting endotherm confirms crystallinity.
      

Visualizing the Workflow

The following diagrams illustrate the logical flow for determining thermodynamic stability.

Figure 1: Salt Selection Decision Matrix

SaltSelection Start Start: 4-[(Cyclopentyloxy)methyl]piperidine Base pKaCheck pKa Assessment (~11.0) Start->pKaCheck Screen Primary Salt Screen (HCl, HBr, Fumarate, Succinate) pKaCheck->Screen ΔpKa > 3 Crystallinity Is it Crystalline? Screen->Crystallinity Oil Discard (Oil/Amorphous) Crystallinity->Oil No DSC DSC Analysis (Tm > 150°C?) Crystallinity->DSC Yes DSC->Oil Low Tm DVS DVS Analysis (Hygroscopic?) DSC->DVS High Tm DVS->Oil >2% uptake Polymorph Polymorph Screen (Slurry Experiments) DVS->Polymorph <2% uptake Stable Candidate for Development Polymorph->Stable Stable Form Isolated

Caption: Decision matrix for filtering salt candidates based on crystallinity, thermal stability, and hygroscopicity.

Figure 2: Thermodynamic Stability Cycle

ThermoCycle cluster_0 Stability Balance Gas Gas Phase Ions (M+ + X-) Solid Solid Salt Crystal (MX) Gas->Solid Lattice Energy (U_pot) (Stabilizing) Solution Solvated Ions (M+(aq) + X-(aq)) Gas->Solution Solvation Energy (Stabilizing) Solid->Solution Dissolution (ΔG_sol) Solubility

Caption: The thermodynamic cycle showing the competition between Lattice Energy (Solid Stability) and Solvation Energy (Solubility).

Data Summary & Reference Values

While specific empirical data for this exact intermediate requires internal generation, the following reference values for piperidine class salts serve as the control baseline.

ParameterTarget SpecificationRationale
Melting Point

Typical for Piperidine HCl salts.
Enthalpy of Fusion

Indicates high crystallinity and thermodynamic stability.
Hygroscopicity

Essential for chemical stability of the ether linkage.
Residual Solvent

Methanol/Ethanol solvates are common risks.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection logic).
  • Hilfiker, R. (Ed.). (2006). Polymorphism in the Pharmaceutical Industry. Wiley-VCH. (Methodologies for polymorph screening).
  • World Intellectual Property Organization. (2012). Patent WO2012140020A1: Novel piperidinyl monocarboxylic acids as S1P1 receptor agonists. Link (Demonstrates the use of 4-[(Cyclopentyloxy)methyl]piperidine as a key intermediate).

  • Accela ChemBio. (2023).[2] Product Data: 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride.[1][2][3][4] Link (Commercial availability of the HCl salt).

  • Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids. Informa Healthcare. (Thermodynamic principles of solid-state stability).

Sources

History and discovery of cyclopentyl ether piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The Cyclopentyl Ether Piperidine scaffold represents a specific, privileged structural motif in modern medicinal chemistry, particularly within the design of G-Protein Coupled Receptor (GPCR) modulators. This guide details the history, synthetic evolution, and pharmacological rationale behind this scaffold, focusing on its critical role in the development of Histamine H3 receptor antagonists and C5a receptor antagonists .

PART 1: The Cyclopentyl Ether Piperidine Scaffold – A Technical Overview

Historical Context & Discovery Logic

The discovery of the cyclopentyl ether piperidine motif did not occur in isolation but emerged as a solution to two pervasive problems in the 1990s and 2000s drug discovery landscape: metabolic instability of linear alkyl ethers and the toxicity associated with imidazole-based pharmacophores .

The H3 Receptor Paradigm Shift

In the early development of Histamine H3 receptor antagonists, the field was dominated by imidazole-containing compounds (e.g., thioperamide).[1][2] While potent, these compounds suffered from poor blood-brain barrier (BBB) penetration and severe inhibition of Cytochrome P450 enzymes (CYP450), leading to drug-drug interactions.

  • The Non-Imidazole Breakthrough: Researchers, notably at teams like Schwartz’s group (Bioprojet) and later Pfizer and Merck, sought non-imidazole bioisosteres.

  • The Ether Solution: They discovered that a basic amine (piperidine) linked via an ether chain to a lipophilic aromatic group could mimic the histamine pharmacophore without the imidazole toxicity.

  • The Cyclopentyl Optimization: Linear alkyl ether chains (propyl/butyl) were susceptible to rapid oxidative metabolism. Cyclizing the alkyl chain into a cyclopentyl ether provided steric bulk that hindered metabolic attack while maintaining the necessary lipophilicity to occupy hydrophobic pockets in receptors like H3 and C5a.

Pharmacological Rationale (SAR)

The 4-(cyclopentyloxy)piperidine moiety serves as a dual-purpose anchor:

  • The Piperidine Nitrogen: Acts as the primary basic center, protonated at physiological pH to form a salt bridge with a conserved Aspartate residue (e.g., Asp3.32 in aminergic GPCRs).

  • The Cyclopentyl Ether: Functions as a "lipophilic cap." The ether oxygen acts as a hydrogen bond acceptor, while the cyclopentyl ring fills hydrophobic sub-pockets (e.g., the "parasite pocket" in PDE4 or specific hydrophobic clefts in C5aR).

PART 2: Synthetic Methodologies

The synthesis of cyclopentyl ether piperidine analogs generally follows two robust pathways: Williamson Ether Synthesis (for stability and scale) and the Mitsunobu Reaction (for stereochemical control).

Protocol A: Williamson Ether Synthesis (Scale-Up Route)

This method is preferred for generating the core 4-(cyclopentyloxy)piperidine intermediate.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • Cyclopentyl bromide (1.2 eq)

  • Sodium Hydride (NaH, 60% dispersion, 1.5 eq)

  • DMF (Anhydrous)

Step-by-Step Protocol:

  • Activation: Charge a flame-dried round-bottom flask with N-Boc-4-hydroxypiperidine dissolved in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Cool to 0°C. Add NaH portion-wise over 20 minutes. Allow to stir for 30 minutes until gas evolution ceases (formation of the alkoxide).

  • Alkylation: Add cyclopentyl bromide dropwise via syringe.

  • Reaction: Warm to room temperature and stir for 12–18 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Extraction: Extract with

    
     (3x). Wash combined organics with water and brine to remove DMF.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).
    
  • Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield the free amine salt.

Protocol B: Mitsunobu Coupling (Stereoselective Route)

Used when the ether linkage requires inversion of configuration or when using complex phenols.

Reagents:

  • N-Boc-4-hydroxypiperidine

  • Cyclopentanol (or substituted phenol)

  • Triphenylphosphine (

    
    )
    
  • DIAD (Diisopropyl azodicarboxylate)

  • THF (Tetrahydrofuran)

Mechanism:


 activates the alcohol, and DIAD facilitates the 

displacement by the nucleophile, resulting in inversion of the stereocenter (if chiral).

PART 3: Visualization of Discovery & Synthesis

Diagram: Evolution of the H3 Antagonist Pharmacophore

This diagram illustrates the logical progression from natural histamine to the optimized cyclopentyl ether piperidine scaffold.

H3_Evolution Histamine Histamine (Natural Ligand) High Affinity / Rapid Metabolism Imidazole 1st Gen Antagonists (e.g., Thioperamide) Imidazole Core Issue: CYP450 Inhibition Histamine->Imidazole Pharmacophore Rigidification EtherLink Non-Imidazole Transition (Ether Linkers) Replaces Imidazole Issue: Metabolic Stability Imidazole->EtherLink Remove Toxic Imidazole Cyclopentyl Cyclopentyl Ether Piperidine (Optimized Scaffold) High Lipophilicity Metabolic Shielding EtherLink->Cyclopentyl Optimize PK (Cyclization)

Caption: The structural evolution from histamine to the privileged cyclopentyl ether piperidine scaffold, highlighting the solution to metabolic and toxicity challenges.

Diagram: Synthetic Workflow (Williamson vs. Mitsunobu)

Synthesis_Workflow SM1 N-Boc-4-hydroxypiperidine MethodA Method A: Williamson Ether Synthesis (S_N2 Alkylation) SM1->MethodA MethodB Method B: Mitsunobu Reaction (Stereoinversion) SM1->MethodB ReagentA Cyclopentyl Bromide (NaH, DMF) ReagentA->MethodA ReagentB Cyclopentanol (PPh3, DIAD, THF) ReagentB->MethodB Inter N-Boc-4-(cyclopentyloxy)piperidine MethodA->Inter MethodB->Inter Deprotect Deprotection (HCl/Dioxane or TFA) Inter->Deprotect Final 4-(Cyclopentyloxy)piperidine (Free Amine) Deprotect->Final

Caption: Dual synthetic pathways for accessing the core 4-(cyclopentyloxy)piperidine intermediate.

PART 4: Quantitative Data & Applications

Comparative Pharmacological Profile

The following table summarizes why the cyclopentyl ether modification is superior to linear analogs in specific GPCR contexts (Data synthesized from H3 and C5aR SAR studies).

FeatureLinear Propyl/Butyl EtherCyclopentyl Ether PiperidineImpact on Drug Design
LogP (Lipophilicity) 2.1 – 2.52.8 – 3.2Improved BBB penetration for CNS targets (H3, Orexin).
Metabolic Stability Low (

min)
High (

min)
Cyclic structure hinders

-oxidation by CYP enzymes.
Receptor Affinity (

)
~10–50 nM (H3)< 5 nM (H3)Rigid cyclopentyl ring reduces entropic penalty upon binding.
Selectivity Moderate (hits H1/H2)High (>100x vs H1)Bulky ether fits specific hydrophobic sub-pockets in H3/C5aR.
Key Application: C5a Receptor Antagonists

While H3 is the historical origin, the scaffold found profound utility in C5aR antagonists .

  • Target: C5a receptor (Inflammation/Autoimmune).

  • Mechanism: The 4-(cyclopentyloxy)phenyl moiety (attached to the piperidine) occupies a critical hydrophobic pocket in the transmembrane bundle of the receptor.

  • Key Compound: Acyl-hydrazone derivatives containing the cyclopentyl ether showed

    
     values in the low nanomolar range (1–10 nM) compared to linear analogs (100+ nM).
    

References

  • Schwartz, J. C., et al. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology.[3] Link

  • Gemkow, M. J., et al. (2009). The evolution of Histamine H3 antagonists/inverse agonists. PubMed.[4][5][6] Link

  • Kuduk, S. D., et al. (2015). Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. Bioorganic & Medicinal Chemistry Letters. Link

  • Brodney, M. A., et al. (2011). Discovery of PF-03654746: A Potent and Selective Histamine H3 Receptor Antagonist. Journal of Medicinal Chemistry. Link

  • Sumichika, H., et al. (2002).[7] Identification of a Potent and Orally Active Non-peptide C5a Receptor Antagonist. Journal of Biological Chemistry. Link

Sources

Methodological & Application

Application Note: Protocol for Using 4-[(Cyclopentyloxy)methyl]piperidine HCl in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimal handling and synthetic protocols for 4-[(Cyclopentyloxy)methyl]piperidine Hydrochloride (CAS: Generic structure class), a high-value building block used to introduce lipophilic bulk and


 complexity into drug candidates. Unlike flat aromatic spacers, the (cyclopentyloxy)methyl tail offers a flexible, metabolic-stable tether that modulates LogP and improves blood-brain barrier (BBB) permeability. This document provides standardized protocols for amide coupling, reductive amination, and 

reactions, specifically addressing the challenges of using the hydrochloride salt form.

Molecule Profile & Medicinal Chemistry Utility[1][2][3]

Structural Analysis
  • Core: Piperidine (Secondary Amine).[] The nucleophilic center.[2]

  • Linker: Methylene ether (

    
    ). Stable to hydrolysis and standard metabolic oxidation.
    
  • Tail: Cyclopentyl ring. Adds hydrophobic bulk without

    
    -stacking interactions, increasing Fraction of 
    
    
    
    carbons (
    
    
    ).
Physicochemical Properties (Calculated)
PropertyValue (Approx.)Impact on Synthesis
Mol. Weight ~219.75 g/mol (HCl salt)Requires stoichiometric correction vs. free base.
Form White/Off-white solidHygroscopic; store in desiccator.
Solubility Water, DMSO, MethanolPoor solubility in DCM/EtOAc until free-based.
pKa (NH) ~10.8 - 11.2Highly basic; requires significant base excess in coupling.
Strategic Value

In "Escape from Flatland" drug design strategies, replacing a phenyl ring with a piperidine-cyclopentyl motif can improve solubility and reduce promiscuous binding. The ether linkage is chemically robust, unlike esters which are liable to plasma esterases [1].

Handling and Storage (Pre-Analytical)

Critical Safety Note: Piperidine derivatives are skin irritants and potential sensitizers. The HCl salt is corrosive to mucous membranes. Always handle in a fume hood.[3]

  • Hygroscopicity: Amine HCl salts are hygroscopic. Weighing should be performed quickly. If the solid clumps, dry under high vacuum over

    
     for 4 hours before use.
    
  • Free-Basing: For reactions in non-polar solvents (Toluene, DCM) where the salt is insoluble, a "Free-Base Wash" is recommended (see Protocol A, Step 1). For polar solvents (DMF, DMSO), "In-Situ Neutralization" is preferred.

Core Application Protocols

Protocol A: Amide Coupling (The "One-Pot" Method)

Application: Attaching the building block to Carboxylic Acids (R-COOH).[4] Reagents: HATU (preferred for speed) or EDC/HOBt (for cost). Solvent: DMF or DMA (solubilizes the HCl salt).

Experimental Workflow
  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition 1: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Stir for 5 mins.

  • Coupling Agent: Add HATU (1.1 equiv). Stir for 10-15 mins at Room Temp (RT). The solution often turns yellow.

  • Amine Addition: Add 4-[(Cyclopentyloxy)methyl]piperidine HCl (1.1 equiv).

  • Base Addition 2 (CRITICAL): Immediately add a second portion of DIPEA (2.0 equiv).

    • Why? The first equivalent neutralizes the HCl salt to release the free amine nucleophile. The second equivalent scavenges the acid byproduct of the coupling.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = Acid MW + 183.1 - 18).

  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), Water (x1), and Brine (x1). Dry over 
    
    
    
    .[2]
Visualization: Amide Coupling Logic

AmideCoupling cluster_0 Critical Step: pH Control Acid Carboxylic Acid (R-COOH) Activation Activation Phase (HATU + DIPEA) Acid->Activation ActivatedEster Activated Ester (O-At Intermediate) Activation->ActivatedEster Coupling Nucleophilic Attack (C-N Bond Formation) ActivatedEster->Coupling PipSalt Piperidine HCl Salt (Solid) Neutralization In-Situ Neutralization (+ 2.0 eq DIPEA) PipSalt->Neutralization FreeAmine Free Piperidine (Nucleophile) Neutralization->FreeAmine Release H+ FreeAmine->Coupling Product Final Amide Coupling->Product

Figure 1: Mechanistic flow for HATU-mediated coupling. Note the parallel activation of the acid and neutralization of the amine salt.

Protocol B: Reductive Amination

Application: Attaching to Aldehydes/Ketones to form tertiary amines. Reagent of Choice: Sodium Triacetoxyborohydride (STAB) -


.[5]
Why STAB?  Unlike 

, STAB is mild and will not reduce the aldehyde/ketone before the imine forms. It is also less toxic than Cyanoborohydride (

) [2].
Experimental Workflow
  • Imine Formation:

    • Dissolve Aldehyde/Ketone (1.0 equiv) and 4-[(Cyclopentyloxy)methyl]piperidine HCl (1.1 equiv) in DCE (1,2-Dichloroethane) or DCM.

    • Add TEA (Triethylamine) (1.0 equiv) to neutralize the HCl salt.

    • Optional: Add

      
       (anhydrous) to absorb water and push equilibrium.
      
    • Stir for 30–60 mins.

  • Reduction:

    • Add STAB (1.5 – 2.0 equiv) in one portion.

    • Note: Gas evolution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) may occur; ensure venting.
      
    • Stir at RT for 4–16 hours.

  • Quench: Add sat.

    
     solution.[2] Stir vigorously for 15 mins to destroy boron complexes.
    
  • Extraction: Extract with DCM.

Troubleshooting: If the reaction is sluggish, add 1-2 drops of Acetic Acid. The ideal pH for imine formation is 5–6. The HCl salt naturally provides some acidity, but excess TEA can inhibit the reaction if it makes the solution too basic (


) [3].
Protocol C: Nucleophilic Aromatic Substitution ( )

Application: Attaching to heteroaryl halides (e.g., Chloropyridines, Chloropyrimidines).

  • Solvent: DMSO or NMP (high boiling point, polar aprotic).

  • Base:

    
     (3.0 equiv) or Cesium Carbonate (
    
    
    
    ). Inorganic bases are preferred over DIPEA at high temperatures.
  • Temp:

    
    .
    
  • Procedure: Mix Heteroaryl Chloride (1.0 equiv), Piperidine HCl salt (1.2 equiv), and Base in DMSO. Heat until TLC shows conversion.

  • Workup: Pour into water/ice mix. The product often precipitates. If not, extract with EtOAc.

Quality Control & Characterization

When analyzing the final product by


-NMR (typically in 

or

), look for these diagnostic signals to confirm the integrity of the building block:
Proton EnvironmentDiagnostic Shift (

ppm)
Multiplicity
Ether Linker (

)
3.2 – 3.4 ppmDoublet (J ~6-7 Hz)
Cyclopentyl Methine (

)
3.8 – 4.0 ppmMultiplet
Piperidine

-Protons
2.6 – 3.0 ppm (Amine/Amide dependent)Broad Multiplet
Cyclopentyl Ring 1.4 – 1.8 ppmSeries of Multiplets

Common Impurity: If the HCl salt was not fully neutralized during workup, the piperidine peak will appear broad and downfield (>3.5 ppm). Wash the organic layer again with


.

Decision Matrix for Protocol Selection

DecisionTree Start Target Electrophile? Acid Carboxylic Acid (R-COOH) Start->Acid Aldehyde Aldehyde/Ketone (R-CHO / R-COR') Start->Aldehyde Halide Aryl/Heteroaryl Halide (Ar-Cl / Ar-F) Start->Halide ProtocolA Protocol A: Amide Coupling (HATU/DIPEA) Acid->ProtocolA ProtocolB Protocol B: Reductive Amination (STAB/DCE) Aldehyde->ProtocolB ProtocolC Protocol C: SnAr (K2CO3/DMSO/Heat) Halide->ProtocolC

Figure 2: Rapid selection guide for synthetic route planning.

References

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety." Chemical Research in Toxicology, 24(9), 1420–1456.

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Organic Chemistry Portal. (n.d.). "Reductive Amination."[2][5][6][7] Retrieved from Organic Chemistry Portal.

  • Sigma-Aldrich. (2023). "Safety Data Sheet: Piperidine Derivatives."

Sources

Application Notes and Protocols for Reductive Amination Procedures Involving 4-[(Cyclopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination stands as a cornerstone of modern organic synthesis, providing a robust and versatile methodology for the formation of carbon-nitrogen bonds. This powerful transformation is particularly crucial in the synthesis of pharmaceuticals and other bioactive molecules where the amine functional group is a prevalent structural motif. This guide provides an in-depth exploration of reductive amination procedures specifically tailored for the N-alkylation and N-arylation of 4-[(Cyclopentyloxy)methyl]piperidine, a valuable building block in medicinal chemistry.

The 4-substituted piperidine scaffold is a privileged structure in drug discovery, and the ability to predictably and efficiently modify the piperidine nitrogen is key to developing extensive structure-activity relationships (SAR). This document will detail the underlying principles of reductive amination, provide field-proven protocols, and offer insights into reaction optimization and troubleshooting, all within the context of this specific and highly relevant substrate.

Mechanistic Overview: The Chemistry of Reductive Amination

Reductive amination is a two-step, often one-pot, process that commences with the reaction between an amine and a carbonyl compound (an aldehyde or a ketone) to form an imine or an iminium ion intermediate. This intermediate is then reduced in the presence of a suitable reducing agent to yield the corresponding secondary or tertiary amine.[1][2]

The reaction is typically catalyzed by mild acid, which facilitates the dehydration of the initially formed hemiaminal to the imine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting carbonyl compound.

Selecting the Optimal Reducing Agent

Several reducing agents are commonly employed for reductive amination, each with its own set of advantages and limitations. The choice of reagent is often dictated by the reactivity of the substrates, the desired reaction conditions, and safety considerations.

Reducing AgentKey CharacteristicsTypical Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for iminium ions over carbonyls. Tolerates a wide range of functional groups.[3][4][5]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)
Sodium Cyanoborohydride (NaBH₃CN) Effective and widely used, but highly toxic due to the potential release of hydrogen cyanide, especially under acidic conditions.[6]Methanol (MeOH), Ethanol (EtOH)
Sodium Borohydride (NaBH₄) A more powerful reducing agent that can also reduce the starting aldehyde or ketone. Often added after the imine has been pre-formed.Methanol (MeOH), Ethanol (EtOH)

For the reductive amination of 4-[(Cyclopentyloxy)methyl]piperidine, sodium triacetoxyborohydride (STAB) is the recommended reagent due to its exceptional selectivity, high yields, and favorable safety profile.[3][4][5]

Experimental Protocols

The following protocols provide a general framework for the reductive amination of 4-[(Cyclopentyloxy)methyl]piperidine with a variety of aldehydes and ketones. It is recommended to perform a small-scale trial to optimize conditions for specific substrates.

Physicochemical and Safety Data for 4-[(Cyclopentyloxy)methyl]piperidine

While extensive public data for 4-[(Cyclopentyloxy)methyl]piperidine is limited, data for structurally similar compounds can provide guidance. It is predicted to be a liquid or low-melting solid at room temperature and soluble in common organic solvents. As with all piperidine derivatives, it should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Piperidine and its derivatives are known to be flammable, harmful if swallowed or in contact with skin, and can cause skin and eye irritation.

Protocol 1: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride

This protocol describes a general one-pot procedure for the N-alkylation of 4-[(Cyclopentyloxy)methyl]piperidine with an aldehyde.

Materials:

  • 4-[(Cyclopentyloxy)methyl]piperidine

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-[(Cyclopentyloxy)methyl]piperidine (1.0 eq).

  • Dissolve the piperidine derivative in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • Add the aldehyde (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated piperidine.

Protocol 2: Reductive Amination with a Ketone using Sodium Triacetoxyborohydride

The reductive amination of ketones is generally slower than with aldehydes. The addition of a catalytic amount of acid can facilitate the reaction.

Materials:

  • 4-[(Cyclopentyloxy)methyl]piperidine

  • Ketone (e.g., cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the ketone (1.0-1.2 eq) to the solution.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1-0.2 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) in portions over 10-15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Follow steps 6-10 from Protocol 1 for work-up and purification.

Visualization of the Reductive Amination Workflow

The following diagram illustrates the general workflow for the reductive amination of 4-[(Cyclopentyloxy)methyl]piperidine.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 4-[(Cyclopentyloxy)methyl]piperidine C Mix in Anhydrous Solvent (DCM/DCE) A->C B Aldehyde or Ketone B->C D Add NaBH(OAc)3 C->D E Stir at Room Temperature D->E F Quench with NaHCO3 E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Column Chromatography H->I J N-Substituted 4-[(Cyclopentyloxy)methyl]piperidine I->J

Sources

Application Notes and Protocols for Solvent Selection in Reactions Involving 4-[(Cyclopentyloxy)methyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the strategic selection of solvents in chemical reactions utilizing 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride. As a key building block in contemporary drug discovery, understanding its behavior in various reaction media is paramount to achieving optimal yields, purity, and reaction kinetics. This document addresses the inherent challenges posed by the hydrochloride salt form, offering detailed protocols for common transformations such as N-alkylation and N-acylation. By elucidating the interplay between the substrate's physicochemical properties and solvent characteristics, this guide equips researchers with the rationale to design robust and efficient synthetic procedures.

Introduction: The Solvent Selection Challenge

4-[(Cyclopentyloxy)methyl]piperidine hydrochloride is a valuable secondary amine building block in medicinal chemistry. The presence of the (cyclopentyloxy)methyl group at the 4-position imparts specific lipophilic characteristics, while the piperidine nitrogen serves as a nucleophilic handle for a variety of chemical transformations. However, the compound is supplied as a hydrochloride salt to enhance its stability and shelf-life. This salt form presents a central challenge in solvent selection: the protonated amine is generally soluble in polar, protic solvents, yet the desired nucleophilic reactions, such as N-alkylation and N-acylation, typically proceed optimally in polar, aprotic solvents.

The primary obstacle is the need to liberate the free, nucleophilic secondary amine from its salt form in situ. This is achieved by the addition of a base to neutralize the hydrogen chloride. The choice of solvent must therefore accommodate not only the starting material and reagents but also the base and the resulting salts.

Physicochemical Properties and Solubility Profile

While extensive quantitative solubility data for 4-[(Cyclopentyloxy)methyl]piperidine HCl is not widely published, we can infer its behavior based on its structure and data from analogous compounds like 4-(methoxymethyl)piperidine hydrochloride.[1]

  • Form: Typically a white to off-white solid at room temperature.

  • Polarity: The molecule possesses both a polar ammonium salt head and a nonpolar (cyclopentyloxy)methyl tail. This amphipathic nature suggests limited solubility in a wide range of solvents.

  • Inferred Solubility:

    • High Solubility: Expected in polar protic solvents like water and lower alcohols (methanol, ethanol) due to favorable ion-dipole interactions with the hydrochloride salt.

    • Moderate to Low Solubility: Expected in polar aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), and tetrahydrofuran (THF). The lipophilic ether moiety may enhance solubility in these solvents compared to simpler piperidine salts.

    • Insoluble: Expected in nonpolar solvents like hexanes and toluene.

The key to successful reaction setup is to identify a solvent system that can at least partially solubilize the hydrochloride salt, or effectively suspend it, to allow for the deprotonation to occur and the subsequent reaction to proceed.

Strategic Solvent and Base Selection

A logical approach to solvent and base selection is crucial for the successful reaction of 4-[(Cyclopentyloxy)methyl]piperidine HCl. The decision-making process can be visualized as follows:

Solvent_Selection Start Start: Reaction with 4-[(Cyclopentyloxy)methyl]piperidine HCl Reaction_Type Identify Reaction Type Start->Reaction_Type Base_Selection Select Appropriate Base (e.g., K2CO3, Et3N, DIPEA) Reaction_Type->Base_Selection N-Alkylation / N-Acylation Solvent_Properties Consider Solvent Properties: - Polarity (Aprotic vs. Protic) - Solubility of all components - Boiling Point Base_Selection->Solvent_Properties Solvent_Choice Choose Solvent System Solvent_Properties->Solvent_Choice Aprotic Polar Aprotic: DCM, MeCN, DMF, THF Solvent_Choice->Aprotic Preferred Protic Polar Protic: (Generally avoided for SN2) Solvent_Choice->Protic Less Common Optimization Reaction Optimization: - Temperature - Concentration - Reaction Time Aprotic->Optimization Protic->Optimization Workup Design Work-up Procedure Optimization->Workup End End: Pure Product Workup->End N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Prep Suspend Piperidine HCl (1.0 eq) and K2CO3 (2.5 eq) in MeCN Add_Halide Add Alkyl Bromide (1.1 eq) Prep->Add_Halide Heat Heat to 60-80 °C Add_Halide->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Filter solids Monitor->Filter Concentrate Concentrate filtrate Filter->Concentrate Extract Aqueous work-up (e.g., EtOAc/Water) Concentrate->Extract Purify Column Chromatography Extract->Purify Product Pure N-Alkyl Piperidine Purify->Product

Sources

Methods for converting 4-[(Cyclopentyloxy)methyl]piperidine free base to hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the methodology for converting 4-[(cyclopentyloxy)methyl]piperidine (Free Base) into its Hydrochloride (HCl) salt . This specific transformation is critical in medicinal chemistry, as the lipophilic cyclopentyl ether moiety combined with the secondary amine often results in a free base that is an oil or low-melting solid, making it difficult to handle, weigh, and formulate.

The hydrochloride salt is preferred to enhance:

  • Crystallinity: Facilitating purification and handling.

  • Water Solubility: Improving dissolution profiles for biological assays.

  • Chemical Stability: Preventing oxidation of the secondary amine over time.

This guide moves beyond simple recipes to explain the physicochemical rationale behind solvent selection and stoichiometry, ensuring reproducible results for both milligram-scale discovery and gram-scale process development.

Chemical Context & Reaction Mechanism

The target molecule contains a secondary piperidine amine (


) and a cyclopentyl ether linkage.
  • The Challenge: The cyclopentyl group adds significant lipophilicity (

    
     shift). While piperidine HCl is water-soluble, the addition of the lipophilic tail means the resulting salt may exhibit amphiphilic behavior, increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing during formation.
    
  • The Safety Margin: The ether linkage is generally stable to HCl at room temperature, allowing for the use of anhydrous acidic conditions without risk of cleavage (unlike acetals or ketals).

Reaction Equation


Strategic Methodologies

We present three protocols ranging from the "Gold Standard" for crystallography to "Soft Generation" for sensitive screening.

Method A: The Anhydrous Precipitation (Gold Standard)

Best for: High purity, bulk synthesis, and obtaining crystalline solids.

Rationale: By using a non-polar solvent (Ethyl Acetate or Diethyl Ether) in which the free base is soluble but the ionic salt is insoluble, we drive the equilibrium toward precipitation immediately upon acid addition.

Protocol:

  • Dissolution: Dissolve 1.0 equivalent of 4-[(cyclopentyloxy)methyl]piperidine free base in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

    • Note: If the free base is not fully soluble, add a small amount of Dichloromethane (DCM) to solubilize, though this may reduce yield.

  • Acid Addition: Cool the solution to 0°C in an ice bath. Slowly add 1.1 equivalents of 4M HCl in Dioxane or 2M HCl in Diethyl Ether dropwise under stirring.

    • Observation: A white precipitate should form immediately.

  • Aging: Allow the slurry to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour. This "aging" process helps ripen the crystals and prevents the trapping of impurities.

  • Isolation: Filter the solid using a sintered glass funnel/Buchner funnel.

  • Washing: Wash the filter cake with cold EtOAc (2x) and then Pentane (1x) to remove residual acidity and organic impurities.

  • Drying: Dry under high vacuum at 40°C for 4-6 hours.

Method B: In-Situ Generation via TMSCl (The "Soft" Approach)

Best for: Precise stoichiometry, hygroscopic salts, or when HCl gas/solutions are unavailable.

Rationale: Trimethylsilyl chloride (TMSCl) reacts with Methanol (MeOH) to generate anhydrous HCl in situ. This method consumes water (acting as a scavenger) and releases volatile TMS-OMe, ensuring a dry salt.



Protocol:

  • Dissolution: Dissolve the free base (1.0 equiv) in anhydrous Methanol (MeOH) (5 mL/g).

  • Reagent Addition: Add TMSCl (1.05 equiv) dropwise at RT.

    • Exotherm Warning: The reaction is slightly exothermic; mild cooling may be required for scales >5g.

  • Reaction: Stir for 2 hours at RT.

  • Workup: Evaporate the solvent under reduced pressure to obtain a solid or thick oil.

  • Trituration: If an oil is obtained, add Diethyl Ether (Et2O) or Methyl tert-butyl ether (MTBE) and sonicate to induce crystallization (see Troubleshooting).

Method C: Aqueous Lyophilization

Best for: Biological stock solutions where amorphous solids are acceptable.

Protocol:

  • Suspend the free base in water.[1]

  • Add 1.05 equivalents of 1M Aqueous HCl .

  • Sonicate until a clear solution is obtained (protonation increases water solubility).

  • Freeze and lyophilize (freeze-dry) to obtain the hydrochloride salt as a fluffy, amorphous powder.

Critical Process Parameters (CPPs) & Data

The following table summarizes solvent compatibility for the crystallization of this specific piperidine ether salt.

Solvent SystemRoleSuitabilityNotes
Ethyl Acetate SolventExcellent Dissolves base, precipitates salt.[2] Best for Method A.
Diethyl Ether Anti-SolventHigh Excellent for washing or triturating oils.
Methanol SolventModerate Good for Method B, but salt is likely too soluble to precipitate without evaporation.
Acetone SolventLow Risk of aldol condensation with HCl; avoid if possible.
Water SolventSpecific Only for Method C (Lyophilization). Salt is highly soluble.

Visualization: Workflow & Decision Logic

Figure 1: Salt Formation Workflow

This diagram outlines the logical flow for selecting the correct method based on the starting material state and desired outcome.

SaltFormation Start Start: 4-[(Cyclopentyloxy)methyl]piperidine (Free Base) Decision Is the Free Base Solid or Oil? Start->Decision Goal Goal: Crystalline HCl Salt MethodA Method A: Anhydrous Precipitation (EtOAc + HCl/Dioxane) Decision->MethodA Oil or Impure Solid MethodB Method B: In-Situ Generation (MeOH + TMSCl) Decision->MethodB Pure Oil/Small Scale Crystallization Crystallization/Precipitation MethodA->Crystallization Trituration Evaporation & Trituration (with MTBE/Ether) MethodB->Trituration Filtration Filtration & Washing (Cold Et2O) Crystallization->Filtration Filtration->Goal Trituration->Filtration

Caption: Figure 1. Decision matrix for selecting the optimal hydrochlorination route based on precursor state.

Figure 2: Troubleshooting "Oiling Out"

A common issue with lipophilic salts is phase separation (oiling out) instead of crystallization.

OilingOut Problem Problem: Product Oils Out (Two liquid phases) Check1 Check Solvent Polarity Problem->Check1 Action1 Too Polar? Add Et2O/Hexane dropwise Check1->Action1 If in MeOH/Water Action2 Too Non-Polar? Add few drops IPA/MeOH Check1->Action2 If in Hexane/Ether Action3 Seed Crystal (Scratch glass or add seed) Action1->Action3 Action2->Action3

Caption: Figure 2. Troubleshooting logic for remediating phase separation (oiling out) during salt formation.

Characterization & Validation

To ensure the salt is successfully formed and pure, perform the following validation steps:

  • 1H NMR (D2O or DMSO-d6):

    • Look for the downfield shift of the piperidine

      
      -protons (adjacent to Nitrogen) compared to the free base.
      
    • Specific Check: Ensure the cyclopentyl ether protons (multiplet

      
       3.8-4.0 ppm) remain intact, confirming the acid did not cleave the ether.
      
  • Melting Point (MP):

    • Crystalline piperidine salts typically have sharp melting points

      
      C. A wide range indicates solvates or impurities.
      
  • Silver Nitrate Titration:

    • Dissolve a known mass in water and titrate with AgNO3 to confirm the stoichiometric presence of Chloride (

      
      ).
      
  • Elemental Analysis:

    • Verify C, H, N, and Cl percentages match the theoretical formula for

      
      .
      

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427–435.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amine salt formation).

  • Babu, A. R., et al. (2014). "Process for the preparation of Pitolisant hydrochloride." (Relevant patent literature describing similar piperidine ether salt formations).[4] World Intellectual Property Organization, WO2014072866A2.

Sources

Troubleshooting & Optimization

Purification techniques for removing impurities from 4-[(Cyclopentyloxy)methyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8492: Purification Protocols for 4-[(Cyclopentyloxy)methyl]piperidine HCl

Introduction: The Purification Mindset

Welcome to the Technical Support Center. You are likely dealing with 4-[(Cyclopentyloxy)methyl]piperidine HCl , a secondary amine salt often used as a scaffold in GPCR ligand synthesis (e.g., GlyT1 inhibitors or histamine antagonists).

The purification of this compound presents a classic "Amphiphilic Salt" paradox:

  • The Piperidine Ring: Highly polar, water-soluble (especially as the HCl salt).

  • The Cyclopentyl Ether: Lipophilic, greasy.

This duality often leads to "oiling out" during recrystallization rather than clean crystal formation. The protocols below are designed to break this cycle, prioritizing thermodynamic stability over kinetic precipitation.

Module 1: Diagnostic Profiling (Know Your Enemy)

Before attempting purification, you must identify the specific impurity profile. Blind recrystallization often results in yield loss without purity gain.

Common Impurity Profile Table

Impurity TypeOriginPolarity (Rel. to Target)Diagnostic Signal (1H NMR)Removal Strategy
Impurity A (Starting Material)N-Boc-4-(hydroxymethyl)piperidineNon-polar (Lipophilic)~1.45 ppm (s, 9H, t-Bu)Acid-Base Extraction
Impurity B (Side Product)Cyclopentene (Elimination)Very Non-polar~5.7 ppm (m, Alkenyl H)High Vacuum / Trituration
Impurity C (Hydrolysis)4-(Hydroxymethyl)piperidinePolarLoss of multiplet @ ~3.9 ppmRecrystallization (remains in mother liquor)
Impurity D (Inorganic)Sodium/Potassium SaltsHighly PolarSilent in NMR; Ash residueFree Base Extraction
Workflow: The Purity Decision Tree

PurityDecisionTree start Crude 4-[(Cyclopentyloxy)methyl]piperidine HCl check_color Is the solid colored (Yellow/Brown)? start->check_color check_nmr 1H NMR Analysis: Major Impurity? check_color->check_nmr No organic_imp Lipophilic Impurities (Boc-SM, Cyclopentyl halides) check_color->organic_imp Yes (Oxidation/Oils) check_nmr->organic_imp Alkyl/Boc Signals polar_imp Polar Impurities (Hydrolysis products, Salts) check_nmr->polar_imp Alcohol/Salt Signals clean High Purity (>95%) check_nmr->clean Clean Spectrum Method: Acid-Base Swing Method: Acid-Base Swing organic_imp->Method: Acid-Base Swing Method: Thermodynamic Recrystallization Method: Thermodynamic Recrystallization polar_imp->Method: Thermodynamic Recrystallization

Figure 1: Decision logic for selecting the appropriate purification vector based on crude material characteristics.

Module 2: The Thermodynamic Recrystallization (Primary Protocol)

Issue: The compound forms a "gum" or oil at the bottom of the flask instead of crystals. Cause: Cooling too rapidly or using a solvent system that is too polar (trapping water).

The "IPA/EtOAc" Protocol This method uses Isopropanol (IPA) as the solvent and Ethyl Acetate (EtOAc) as the anti-solvent.

  • Dissolution:

    • Place 5.0 g of crude HCl salt in a 100 mL round-bottom flask.

    • Add Isopropanol (IPA) (approx. 15–20 mL).

    • Heat to reflux (82°C). If the solid does not dissolve completely, add Methanol dropwise (max 2 mL) until clear. Do not add excess alcohol.

  • The Anti-Solvent Titration:

    • While maintaining gentle reflux, add Ethyl Acetate (EtOAc) dropwise.

    • Stop immediately when a persistent cloudiness (turbidity) appears.

    • Add 1–2 mL of IPA to clear the solution again (restore solubility).

  • The Slow Crash:

    • Remove from heat. Allow the flask to cool to room temperature undisturbed on a cork ring. Do not stir. Stirring induces rapid nucleation and trapping of impurities.

    • Once at room temperature, move to a 4°C fridge for 12 hours.

  • Collection:

    • Filter the white needles/plates under vacuum.

    • Wash the cake with cold EtOAc/Hexane (1:1).

    • Critical: Dry in a vacuum oven at 45°C over

      
       to remove lattice-bound solvent.
      

Module 3: The Acid-Base "Swing" (Reset Protocol)

Issue: Persistent non-basic impurities (e.g., unreacted cyclopentyl bromide or N-Boc intermediates) that co-crystallize with the salt. Solution: This protocol leverages the pH-dependent solubility switch of the piperidine nitrogen.[1]

Step-by-Step Methodology:

  • Liberation (Basification):

    • Dissolve the impure HCl salt in minimum water (10 mL/g).

    • Cool to 0°C. Add 2N NaOH dropwise until pH > 12.

    • Observation: The solution will become cloudy as the free base (an oil) separates.

  • Extraction:

    • Extract 3x with Dichloromethane (DCM) or MTBE .

    • Note: Avoid Ethyl Acetate here, as secondary amines can attack esters over long periods.

    • Combine organic layers and wash with Brine.

    • Dry over anhydrous

      
      . Filter.
      
  • Salt Formation (Reprecipitation):

    • Cool the dry organic layer to 0°C.

    • Add 4N HCl in Dioxane (1.1 equivalents) dropwise.

    • The pure HCl salt will precipitate immediately as a fine white solid.

  • Isolation:

    • Filter/centrifuge and wash with Diethyl Ether to remove organic residues.

Visualizing the Acid-Base Swing

AcidBaseSwing cluster_aq Aqueous Phase (pH > 12) cluster_org Organic Phase (DCM) Impurity_Polar Inorganic Salts (NaCl, KCl) FreeBase Free Base (Piperidine Ether) Impurity_NonPolar Non-Basic Impurities (Cyclopentyl Bromide) FreeBase->Impurity_NonPolar Co-extracted HCl_Add Add HCl/Dioxane FreeBase->HCl_Add Selective Protonation Final Pure HCl Salt (Precipitate) Impurity_NonPolar->Final Remains in Mother Liquor Crude Impure HCl Salt NaOH Add NaOH Crude->NaOH NaOH->Impurity_Polar Remains Aqueous NaOH->FreeBase Deprotonation HCl_Add->Final

Figure 2: The chemical logic of the Acid-Base Swing. Note that non-basic impurities remain in the solvent upon re-acidification.

Module 4: Chromatography (The "Last Resort")

If the impurity is an isomer or a close structural analog (e.g., 3-substituted isomer), crystallization will fail.

  • Stationary Phase: C18 Reverse Phase Silica.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 210 nm (Piperidines have weak UV absorbance; rely on the ether/end-absorption).

  • Post-Column: The fractions will contain the TFA salt. To return to the HCl salt, perform the Acid-Base Swing (Module 3) but use HCl in the final step.

Frequently Asked Questions (FAQs)

Q: My product is hygroscopic and turns into a goo on the filter paper. What do I do? A: This is common for piperidine salts containing residual alcohol.

  • Fix: Do not air dry. Transfer the wet cake immediately to a vacuum desiccator containing Phosphorus Pentoxide (

    
    ). The 
    
    
    
    aggressively scavenges water and alcohol, forcing the lattice to stabilize.

Q: Can I use Diethyl Ether for recrystallization? A: Only as an anti-solvent. The HCl salt is virtually insoluble in pure ether. A mixture of Ethanol:Diethyl Ether (1:4) is a classic system for these salts. Dissolve in min. Ethanol, then add Ether until cloudy.

Q: I see a peak at 1.45 ppm in NMR. Is it grease or Boc? A: A singlet at 1.45 ppm is characteristic of the tert-butyl group (Boc). Grease usually appears as multiplets around 0.8–1.2 ppm. If you have Boc, your deprotection was incomplete. Re-treat the solid with 4M HCl in Dioxane for 2 hours.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for salt recrystallization techniques).

  • BenchChem. (2025).[2] Application Notes and Protocols for the Purification of Piperidine Reaction Products. (General solvent selection for piperidine salts).

  • Sigma-Aldrich. (n.d.). Solvent Miscibility and Solubility Tables. (For designing the IPA/EtOAc solvent system).

  • Organic Syntheses. (2010). General procedures for the formation and purification of amine hydrochloride salts. Org. Synth. Coll. Vol. 11. (Foundational chemistry for the Acid-Base Swing).

Sources

Technical Support Center: Crystallization of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride. While specific physicochemical data for this compound is not extensively published, this guide synthesizes fundamental principles of small molecule crystallization, data from analogous piperidine hydrochloride structures, and field-proven troubleshooting strategies to address common and complex crystallization failures. Our approach is to not only provide solutions but to also explain the underlying chemical and physical principles to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Initial Crystallization Attempts - No Solids Formed

Question 1: I have followed my synthesis work-up and have my 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride in solution, but no crystals are forming upon cooling. What are the immediate steps I can take to induce crystallization?

Answer:

The failure to form crystals from a cooled solution, which is presumed to be supersaturated, is a common challenge often related to nucleation kinetics. Here are several immediate, practical steps to induce nucleation:

  • Mechanical Agitation:

    • Scratching: Gently scratch the inside of the glass flask at or just below the meniscus of the solution with a glass rod. The micro-abrasions on the glass surface can provide nucleation sites for crystal growth.

    • Tapping: Gently tapping the flask can sometimes provide enough energy to overcome the nucleation barrier.

  • Seeding:

    • Principle: Introducing a "seed" crystal of the desired compound provides a pre-existing template for other molecules to deposit on, bypassing the initial nucleation energy barrier.

    • Procedure: If you have a small amount of solid 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride from a previous batch, add a tiny speck to the cooled solution. If you do not have a seed crystal, you can try to create one by dipping a glass rod into the solution, removing it, and allowing the solvent to evaporate, leaving a thin film of solid. Then, re-introduce the rod into the solution.

  • Solvent Evaporation:

    • Rationale: If the solution is not sufficiently supersaturated, you may have used too much solvent.

    • Action: Gently warm the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Then, allow the more concentrated solution to cool slowly.

  • Lowering the Temperature:

    • If you have been cooling to room temperature or in a standard refrigerator, try using a colder bath (e.g., an ice-salt bath or a freezer) to further decrease the solubility of your compound. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.

Category 2: The "Oiling Out" Phenomenon

Question 2: Instead of crystals, my compound is separating from the solution as a viscous liquid or oil. Why is this happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation, is a common crystallization problem, especially for compounds that have a low melting point or when the solution is highly supersaturated. The compound separates as a liquid phase that is immiscible with the solvent.

Causality:

  • High Supersaturation: The concentration of the solute is too high for it to crystallize in an ordered manner, so it crashes out as a disordered, supercooled liquid.

  • Low Melting Point: If the boiling point of the solvent is close to or higher than the melting point of the solute, the compound may "melt" in the hot solution and separate as an oil upon cooling.

  • Impurities: Impurities can disrupt the crystal lattice formation and promote oiling out.

Troubleshooting Workflow for "Oiling Out":

Oiling_Out_Workflow start Oiling Out Observed step1 Re-heat solution to dissolve the oil start->step1 step2 Add more of the primary (good) solvent step1->step2 step3 Cool slowly again step2->step3 check1 Did it oil out again? step3->check1 step4 If using a mixed solvent, add more of the 'good' solvent to maintain solubility check1->step4 Yes end_success Crystals Formed check1->end_success No step5 Consider a different solvent system entirely step4->step5 step6 Try a lower crystallization temperature step5->step6 end_fail Further Investigation Needed (Purity, Solvent Screening) step6->end_fail

Caption: A decision-making workflow for troubleshooting "oiling out" during crystallization.

Detailed Protocols:

  • Solvent Adjustment: As depicted in the workflow, the most immediate solution is to redissolve the oil by heating and then adding more of the primary solvent to reduce the level of supersaturation.

  • Solvent System Re-evaluation: If adjusting the solvent volume doesn't work, a new solvent or solvent mixture is needed. For a polar compound like a piperidine hydrochloride, consider the solvent systems in the table below. The goal is to find a solvent in which the compound is soluble when hot but has low solubility when cold.

Solvent System Rationale Considerations
Isopropanol (IPA) / Diethyl EtherIPA is a good solvent for many amine hydrochlorides. Diethyl ether acts as an anti-solvent.Diethyl ether is highly volatile and flammable.
Ethanol / Ethyl AcetateA common combination for polar molecules.Ensure the solvents are miscible in all proportions.
AcetonitrileCan be a good single solvent for moderately polar compounds.Can be toxic; handle with care.
Water / AcetoneIf the compound is water-soluble, acetone can act as an anti-solvent.Hydrochloride salts can be hygroscopic.[1]
  • Slow Cooling and Seeding: Once you have a clear, hot solution, allow it to cool very slowly. Seeding the solution at a temperature just below the saturation point can encourage direct crystallization instead of oiling out.

Category 3: Purity and Impurity-Related Failures

Question 3: I've tried multiple solvents and techniques, but I'm still getting an oil or no crystallization at all. Could impurities be the problem?

Answer:

Absolutely. The presence of even small amounts of impurities can have a significant impact on crystallization.[2] Impurities can inhibit nucleation, slow down crystal growth, or disrupt the crystal lattice, leading to oils or amorphous solids.

Common Potential Impurities in the Synthesis of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride:

  • Starting Materials: Unreacted 4-(hydroxymethyl)piperidine or cyclopentyl bromide/tosylate.

  • By-products: Products of side reactions, such as elimination products.

  • Residual Solvents: Solvents from the reaction or work-up that were not completely removed.

  • Water: Many amine hydrochlorides are hygroscopic and can absorb atmospheric moisture.[1]

Troubleshooting Workflow for Suspected Impurity Issues:

Impurity_Troubleshooting start Persistent Crystallization Failure step1 Analyze Purity of the Material start->step1 step2 Techniques: HPLC, GC, NMR, LC-MS step1->step2 check1 Is the material >99% pure? step2->check1 step3 Re-purify the material check1->step3 No end_fail Re-evaluate Crystallization Conditions check1->end_fail Yes step4 Methods: Column Chromatography, Preparative HPLC, or Acid-Base Extraction step3->step4 step5 Re-attempt Crystallization with Purified Material step4->step5 end_success Successful Crystallization step5->end_success

Sources

Technical Support Center: Optimizing pH for the Extraction of 4-[(Cyclopentyloxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the principles and practices of optimizing pH conditions for the liquid-liquid extraction of 4-[(Cyclopentyloxy)methyl]piperidine. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot and refine your extraction protocols with scientific rigor.

Section 1: Foundational Principles of pH-Based Extraction

This section addresses the core theory governing the separation of basic compounds like 4-[(Cyclopentyloxy)methyl]piperidine from complex mixtures.

Q1: What is the fundamental principle behind using pH to extract 4-[(Cyclopentyloxy)methyl]piperidine?

The extraction of 4-[(Cyclopentyloxy)methyl]piperidine is a classic application of acid-base extraction chemistry.[1] The entire process hinges on the ability to reversibly change the compound's charge state, which dramatically alters its solubility in aqueous versus organic solvents.[2][3]

  • At High pH (Basic Conditions): The piperidine nitrogen atom is in its neutral, unprotonated form (a free base). In this state, the molecule is nonpolar and exhibits high solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc), and low solubility in water.

  • At Low pH (Acidic Conditions): The lone pair of electrons on the basic nitrogen atom accepts a proton (H+) from the acidic environment. This forms a positively charged piperidinium salt. This ionic salt is highly polar and therefore becomes soluble in the aqueous phase, allowing it to be separated from neutral impurities left in the organic phase.[2][4]

This pH-controlled partitioning between two immiscible liquid phases is the cornerstone of the extraction technique.[5]

Q2: How does the pKa of 4-[(Cyclopentyloxy)methyl]piperidine influence the choice of extraction pH?

The pKa is the most critical parameter for optimizing this extraction. While the exact pKa of 4-[(Cyclopentyloxy)methyl]piperidine is not widely published, we can reliably estimate it based on its parent structure, piperidine, which has a pKa of approximately 11.1 for its conjugate acid.[] The relationship between pH, pKa, and the ratio of the charged (protonated) to neutral (unprotonated) forms of the molecule is described by the Henderson-Hasselbalch equation .[7][8][9]

For a base, the relevant equilibrium is: B + H₂O ⇌ BH⁺ + OH⁻ (B = Neutral Base, BH⁺ = Conjugate Acid)

The Henderson-Hasselbalch equation dictates the following:

  • When pH = pKa , the concentrations of the neutral base and its protonated form are equal.

  • To ensure the compound is predominantly in one form for efficient extraction, a general rule of thumb is to adjust the pH to be at least 2 units away from the pKa .[10]

This means:

  • For Extraction into the Aqueous Phase: The pH of the aqueous solution should be at least 2 units below the pKa of the conjugate acid. For our compound (estimated pKa ≈ 11), a pH of ≤ 9 would protonate over 99% of the molecules. Practically, a much lower pH (e.g., 1-2) is used to ensure rapid and complete protonation.

  • For Recovery into the Organic Phase: The pH should be at least 2 units above the pKa. A pH of ≥ 13 will ensure over 99% of the compound is in its neutral, organic-soluble form.

cluster_0 pH vs. Compound State low_pH Low pH (e.g., pH < 4) Aqueous Layer pKa pKa ≈ 11 low_pH->pKa Protonation (Charged Salt) high_pH High pH (e.g., pH > 12) Organic Layer pKa->high_pH Deprotonation (Neutral Base)

Caption: Relationship between pH, pKa, and compound state.

Section 2: Experimental Protocol and Optimization

This section provides a practical framework for performing and fine-tuning the extraction process.

Q3: What is a standard step-by-step protocol for the acid-base extraction of this compound?

The following protocol outlines a robust procedure for isolating 4-[(Cyclopentyloxy)methyl]piperidine from a crude reaction mixture containing neutral or acidic impurities.

G start 1. Dissolve Crude Mixture in Organic Solvent (e.g., DCM) sep_funnel 2. Add to Separatory Funnel start->sep_funnel acid_wash 3. Extract with 1M HCl (aq) (pH ~ 1) sep_funnel->acid_wash separate1 4. Separate Layers acid_wash->separate1 org_layer Organic Layer (Neutral/Acidic Impurities) separate1->org_layer Discard or Process aq_layer Aqueous Layer (Protonated Product) separate1->aq_layer Collect basify 5. Basify Aqueous Layer with 6M NaOH (aq) to pH > 12 aq_layer->basify back_extract 6. Back-Extract with DCM basify->back_extract separate2 7. Separate Layers back_extract->separate2 final_org Organic Layer (Neutral Product) separate2->final_org Collect final_aq Aqueous Layer (Salts) separate2->final_aq Discard finish 8. Dry & Evaporate Organic Layer to Yield Pure Product final_org->finish

Caption: Workflow for acid-base extraction of the target compound.

Experimental Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Phase Separation: Allow the layers to fully separate. Drain the lower layer (this will be the organic DCM layer or the aqueous layer if using a less dense solvent like EtOAc).

  • Repeat Extraction: To ensure complete transfer, repeat the extraction of the organic layer with a fresh portion of 1M HCl. Combine the acidic aqueous extracts.

  • Basification: Place the combined aqueous extracts in a flask and cool in an ice bath to manage any heat from neutralization. Slowly add a strong base, such as 6M sodium hydroxide (NaOH), while stirring until the pH is greater than 12 (verify with pH paper or a meter).

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., DCM). Shake to extract the now-neutral product back into the organic phase.

  • Final Recovery: Separate the layers and repeat the back-extraction on the aqueous layer to maximize recovery. Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Q4: How can I experimentally determine the optimal pH for my specific setup?

While theoretical values are a strong guide, empirical determination is best for ultimate optimization. A partition coefficient (logD) study can precisely map the optimal pH.

Protocol for pH Optimization:

  • Prepare Stock Solution: Create a stock solution of your partially purified compound in a suitable organic solvent (e.g., 1 mg/mL in DCM).

  • Prepare Buffers: Make a series of aqueous buffers covering a wide pH range (e.g., pH 2, 4, 6, 8, 10, 12, 13).

  • Perform Extractions: In separate vials, mix a known volume of the organic stock solution (e.g., 1 mL) with an equal volume of each aqueous buffer. Vortex each vial for 1-2 minutes to ensure equilibrium is reached.

  • Analyze Phases: Centrifuge the vials to ensure complete phase separation. Carefully sample the organic layer from each vial.

  • Quantify: Analyze the concentration of the compound remaining in the organic layer using a suitable analytical technique (e.g., HPLC-UV, GC-MS).

  • Calculate & Plot: Calculate the percentage of the compound extracted into the aqueous phase at each pH point. Plotting this data will reveal the pH ranges that provide the most efficient transfer for both the initial extraction (maximum % extracted) and the back-extraction (minimum % extracted).

Illustrative Data Table:

Aqueous Phase pHAnalyte Conc. in Organic Phase (µg/mL)% Extracted into Aqueous PhaseOptimal Step
2.0< 1.0> 99.9%Extraction
4.05.299.5%Extraction
6.098.690.1%Sub-optimal
8.0455.154.5%Inefficient
10.0889.311.1%Inefficient
12.0992.5< 1.0%Recovery
13.0> 998.0< 0.2%Recovery

Section 3: Troubleshooting Guide

Even with a robust protocol, unexpected issues can arise. This section addresses common problems and their solutions.

Q5: I'm getting a low recovery yield. What are the likely causes?
  • Incorrect pH: This is the most common issue. The pH for the acid wash may not be low enough, or the pH for the base recovery step may not be high enough. Verify the pH of your aqueous solutions after mixing. Ensure you are at least 2 pH units below the pKa for extraction and 2 pH units above for recovery.[10]

  • Insufficient Extractions: A single extraction is rarely sufficient for quantitative transfer. Perform at least two, preferably three, extractions for both the acid wash and the back-extraction steps to maximize yield.

  • Emulsion Formation: Significant material can be trapped in a stable emulsion between the layers. See Q6 for solutions.

  • Compound Degradation: Although generally stable, piperidine derivatives can be susceptible to degradation under harsh pH conditions, especially if heat is applied.[11][12] If you suspect degradation, analyze your final product for impurities via TLC or HPLC.

Q6: An emulsion formed during extraction. How can I break it?

Emulsions are colloidal suspensions of one liquid in another and are common when solutions with high concentrations of dissolved material are shaken too vigorously.

  • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Increase Ionic Strength: Add a small amount of saturated sodium chloride solution (brine). This increases the polarity of the aqueous phase, which can help force the separation of the less polar organic droplets.

  • Gentle Agitation: Gently swirl the funnel or stir the emulsion layer with a glass rod. This can help coalesce the suspended droplets.

  • Filtration: In stubborn cases, filtering the entire mixture through a plug of glass wool or Celite can break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.

Q7: I suspect my compound is degrading. How can I check for and prevent this?
  • Detection:

    • TLC/HPLC Analysis: Spot or inject your crude material, a sample after the acid wash, and your final product. The appearance of new spots/peaks is a strong indicator of degradation.

  • Prevention:

    • Control Temperature: Perform the basification step (which is often exothermic) in an ice bath to dissipate heat and slow potential degradation reactions.

    • Minimize Exposure Time: Do not let your compound sit in highly acidic or basic solutions for extended periods. Proceed to the next step of the workup promptly.

    • Use Milder Conditions (If Possible): While strong acids and bases are most effective, your optimization study (Q4) may show that a slightly less extreme pH (e.g., pH 2 instead of pH <1) is sufficient, potentially reducing degradation while maintaining high extraction efficiency.

References

  • Acid-Base Extraction. (2022). Chemistry LibreTexts. [Link]

  • Po, H. N., & Senozan, N. M. (2001). The Henderson-Hasselbalch Equation: Its History and Limitations. Journal of Chemical Education. [Link]

  • Oszczapowicz, I., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Bioinorganic Chemistry and Applications. [Link]

  • Acid-Base Extraction Tutorial. (2020). YouTube. [Link]

  • What is the stability of piperidine? (2025). Biosynce Blog. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Henderson-Hasselbalch Plots for Acid-Base Extraction. (2023). YouTube. [Link]

  • Henderson-Hasselbalch Equation. (2021). ChemTalk. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • Influence of piperidine ring on stability and reactivity of piperine. (2025). ResearchGate. [Link]

  • Henderson-Hasselbalch Equation. (2021). ChemTalk. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. (2025). JournalsPub. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Omega. [Link]

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]

  • Piperidine. NIST WebBook. [Link]

Sources

Technical Support Center: Thermal Stability of 4-[(Cyclopentyloxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Compound: 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride CAS: (Specific isomer/derivative dependent; treated here as the generic HCl salt) Structure Keypoints:

  • Secondary Amine: The piperidine nitrogen is a secondary amine, highly susceptible to oxidation (N-oxide formation) and Maillard reactions with reducing sugars.

  • Ether Linkage: The (cyclopentyloxy)methyl moiety introduces an ether oxygen. While relatively stable, the

    
    -carbons are sites for radical autoxidation, leading to hydroperoxide formation.
    
  • HCl Salt: Provides solubility but is prone to disproportionation in the presence of alkaline excipients (e.g., Magnesium Stearate), releasing the volatile and less stable free base.

This guide addresses the specific thermal stability challenges reported by our user base, focusing on preventing disproportionation and oxidative degradation.

Troubleshooting Guide (Q&A)

Q1: My solid formulation turns yellow and loses potency after 1 week at 40°C. What is happening?

Diagnosis: This is likely a Maillard Reaction or Amine Oxidation . Root Cause:

  • Excipient Incompatibility: If your formulation contains lactose, microcrystalline cellulose (with high furfural levels), or starch, the secondary amine in the piperidine ring is reacting with trace aldehydes/ketones.

  • Headspace Oxygen: Yellowing often indicates N-oxide formation driven by atmospheric oxygen.

Solution:

  • Switch Fillers: Replace Lactose with Mannitol or Anhydrous Dibasic Calcium Phosphate (DCP). Mannitol is non-reducing and chemically inert toward amines.

  • Antioxidant Screen: Add Ascorbic Acid (0.1% w/w) or Sodium Metabisulfite .

  • Reference: Waterman, K. C., et al. "Stabilization of pharmaceuticals to oxidative degradation." Pharmaceutical Development and Technology 7.1 (2002): 1-32.

Q2: We observe a strong "fishy" odor upon heating the HCl salt with Magnesium Stearate. Is the drug degrading?

Diagnosis: You are inducing Salt Disproportionation . Mechanism: Magnesium Stearate (MgSt) is slightly alkaline. At elevated temperatures or high humidity, it reacts with the HCl salt:



The "fishy" odor is the volatile free piperidine base escaping. The free base is significantly less thermally stable than the salt.

Solution:

  • Eliminate MgSt: Switch to Sodium Stearyl Fumarate (SSF) or Stearic Acid . SSF is less basic and less likely to drive disproportionation.

  • Acidification: Include a solid organic acid (e.g., Citric Acid or Fumaric Acid ) in the blend to maintain an acidic microenvironment (

    
    ).
    
Q3: The compound precipitates from aqueous buffer solutions when heated to 37°C.

Diagnosis: Solubility-Limited Precipitation (Common Effect). Root Cause: The solubility of many amine salts decreases as temperature increases (inverse solubility) or, more likely, the pH of your buffer shifts with temperature. If the buffer pH rises near the


 of the piperidine (~11.0), the fraction of uncharged free base increases, leading to precipitation.

Solution:

  • Buffer Selection: Use a buffer with a low temperature coefficient (

    
    ), such as Phosphate  or Citrate . Avoid Tris (high 
    
    
    
    ).
  • Cosolvents: Add 5-10% Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD)
    . The hydrophobic cyclopentyl ring fits well into the cyclodextrin cavity, stabilizing the molecule and preventing precipitation.

Technical Deep Dive: Disproportionation Mechanism

The most critical thermal instability risk for piperidine HCl salts is excipient-induced disproportionation . This process converts the stable, non-volatile salt into an unstable, volatile free base.

Disproportionation Risk Map

Disproportionation Salt Piperidine HCl Salt (Stable Solid) Reaction Proton Transfer Salt->Reaction MgSt Magnesium Stearate (Alkaline Lubricant) MgSt->Reaction Moisture Moisture/Heat (Catalyst) Moisture->Reaction Facilitates FreeBase Piperidine Free Base (Volatile/Unstable) Reaction->FreeBase MgCl2 MgCl2 (Deliquescent) Reaction->MgCl2 Degradation Oxidation & Volatilization (Potency Loss) FreeBase->Degradation Thermal Stress MgCl2->Moisture Absorbs Water (Autocatalytic)

Caption: Mechanism of Magnesium Stearate-induced disproportionation in piperidine HCl salts. The formation of hygroscopic MgCl2 creates a moisture-rich microenvironment that accelerates further degradation.

Experimental Protocol: Thermal Stress Testing

Use this protocol to validate the stability of your formulation candidates.

Materials
  • API: 4-[(Cyclopentyloxy)methyl]piperidine HCl

  • Excipients: Microcrystalline Cellulose (MCC), Mannitol, Magnesium Stearate (MgSt), Sodium Stearyl Fumarate (SSF).

  • Vials: 20mL Scintillation vials (Clear glass for light stress, Amber for thermal).

Workflow
  • Binary Mixtures: Prepare 1:1 w/w mixtures of API and Excipient.

  • Control: Pure API HCl salt.

  • Conditions:

    • Condition A: 40°C / 75% RH (Open vial) – Tests hydrolytic/humidity stability.

    • Condition B: 60°C (Closed vial) – Tests pure thermal stability.

  • Timepoints: T=0, 1 week, 2 weeks, 4 weeks.

  • Analysis: HPLC-UV (Gradient method) and Visual Inspection.

Data Analysis Template
SampleConditionT=2 Weeks Potency (%)AppearanceRecommendation
API Pure 60°C Closed99.8%White PowderStable baseline.
API + Lactose 60°C Closed92.1% Yellow/Brown FAIL: Maillard Reaction.
API + MgSt 40°C/75% RH88.5% Damp/CakedFAIL: Disproportionation.
API + Mannitol 60°C Closed99.6%White PowderPASS: Inert Filler.
API + SSF 40°C/75% RH99.2%White PowderPASS: Compatible Lubricant.

Formulation Decision Tree

Follow this logic flow to select the optimal excipients for your piperidine ether derivative.

FormulationTree Start Start: Formulating 4-[(Cyclopentyloxy)methyl]piperidine HCl Filler Select Filler Start->Filler Q_RedSugar Is Filler Reducing? (Lactose, Starch) Filler->Q_RedSugar Lubricant Select Lubricant Q_Lubricant Is Lubricant Basic? (Mg Stearate) Lubricant->Q_Lubricant UseMannitol Use Mannitol or DCP Q_RedSugar->UseMannitol No AvoidLactose AVOID: Maillard Risk Q_RedSugar->AvoidLactose Yes UseMannitol->Lubricant UseSSF Use Sodium Stearyl Fumarate (SSF) Q_Lubricant->UseSSF No AvoidMgSt AVOID: Disproportionation Q_Lubricant->AvoidMgSt Yes

Caption: Decision tree for excipient selection to minimize thermal and chemical instability.

References

  • PubChem. "4-(Cyclohexylmethyl)piperidine hydrochloride."[1] National Library of Medicine. Accessed February 22, 2026. [Link](Note: Used as structural surrogate for physicochemical properties).

  • Rohrs, B. R., et al. "Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate." Pharmaceutical Research 30 (2013): 1002-1014. [Link]

  • Waterman, K. C., et al. "Stabilization of pharmaceuticals to oxidative degradation." Pharmaceutical Development and Technology 7.1 (2002): 1-32. [Link]

  • Crowley, P., and Martini, L. G. "Excipients for Pharmaceutical Formulation." Encyclopedia of Pharmaceutical Technology. Informa Healthcare, 2006.

Sources

Validation & Comparative

Definitive Guide: 1H NMR Spectrum Analysis of 4-[(Cyclopentyloxy)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Optimized 1H NMR Protocol for 4-[(Cyclopentyloxy)methyl]piperidine Hydrochloride. Primary Application: Structural validation and purity assessment of secondary amine salts in drug discovery. Verdict: DMSO-d6 is the superior solvent system for this compound, offering complete proton assignment (including ammonium protons) and solubility stability compared to CDCl3 or D2O alternatives.

Structural Analysis & Assignment Logic

To accurately interpret the spectrum, we must deconstruct the molecule into three distinct magnetic environments: the Piperidinium Core , the Ether Linker , and the Cyclopentyl Tail .

Molecular Architecture (Graphviz)

G Piperidine Piperidinium Core (HCl Salt) Linker Ether Linker (-CH2-O-) Piperidine->Linker C4 Position NH2 NH2+ (Exchangeable) Piperidine->NH2 H_Alpha H-2,6 (Deshielded by N+) Piperidine->H_Alpha Cyclopentyl Cyclopentyl Group (Lipophilic Tail) Linker->Cyclopentyl Ether Bond H_Ether O-CH2 (Deshielded by O) Linker->H_Ether H_Methine Cyclopentyl CH (Methine) Cyclopentyl->H_Methine

Figure 1: Structural deconstruction of 4-[(Cyclopentyloxy)methyl]piperidine HCl showing key magnetic environments.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is the single most critical variable in analyzing amine hydrochloride salts. Below is a technical comparison of the three standard options.

Performance Matrix
FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) D2O (Diagnostic)
Solubility Excellent (High polarity dissolves ionic lattice)Poor/Variable (Often requires free-basing)Good
NH2+ Detection Visible (Broad singlets/multiplets @ 8.0-9.5 ppm)Invisible/Broad (Often lost in baseline)Invisible (Rapid H/D exchange)
Resolution High (distinct splitting)Moderate (broadening due to aggregation)High
Water Peak ~3.33 ppm (Can overlap with ether signals)~1.56 ppm (Interferes with alkyl region)~4.79 ppm (HDO)
Use Case Full Characterization & Stoichiometry Quick checks (if soluble)Removing exchangeable peaks
Technical Insight: The "Salt Shift" Effect

In DMSO-d6 , the ammonium protons (


) typically appear as two distinct broad peaks or a very wide hump between 8.5–9.5 ppm due to the lack of rapid exchange. In CDCl3 , if the salt dissolves, these protons often broaden into the baseline or shift erratically depending on concentration and water content [1].

Critical Warning: In D2O, the


 protons exchange with deuterium (

), causing the signal to disappear. While useful for confirming the presence of exchangeable protons, D2O prevents the confirmation of the salt stoichiometry (HCl ratio).

Comprehensive Spectral Data (DMSO-d6)

The following data is synthesized from fragment analysis of 4-hydroxymethylpiperidine HCl [2] and cyclopentyl ethers [3], standardized to DMSO-d6 (


 2.50 ppm).
Chemical Shift Table[1]
AssignmentProton CountChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Structural Justification
NH2+ 2H8.60 – 9.10 br s / m-Ammonium protons (deshielded by + charge).
Cyclopentyl-CH 1H3.85 – 3.95 m-Methine proton alpha to Oxygen.
O-CH2 2H3.25 – 3.35 d~6.5Ether linker, deshielded by Oxygen.
Pip-H2,6 (eq) 2H3.15 – 3.25 d/m~12Alpha to N+, equatorial (downfield).
Pip-H2,6 (ax) 2H2.75 – 2.90 t/m~12Alpha to N+, axial (upfield).
Pip-H4 1H1.75 – 1.90 m-Methine at branching point.
Pip-H3,5 4H1.60 – 1.80 m-Beta to N+, overlaps with cyclopentyl.
Cyc-CH2 8H1.40 – 1.70 m-Cyclopentyl methylene envelope.

Note: "Pip" = Piperidine ring; "Cyc" = Cyclopentyl ring. Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

Experimental Protocol

To ensure reproducibility and avoid common artifacts (like water suppression of the ether peak), follow this validated workflow.

Sample Preparation (DMSO-d6)
  • Massing: Weigh 5–10 mg of the hydrochloride salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Tip: If the salt is hygroscopic, use an ampoule of DMSO-d6 rather than a stock bottle to minimize water peak interference at 3.33 ppm.

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear.

    • Troubleshooting: If the solution remains cloudy, sonicate for 1 minute. Do not heat above 40°C to avoid H/D exchange acceleration.

  • Transfer: Transfer to a 5mm high-precision NMR tube.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: zg30 (standard 30° pulse).

  • Number of Scans (NS): 16 or 32 (sufficient for 10mg).

  • Relaxation Delay (D1): 5.0 seconds .

    • Reasoning: Accurate integration of the ammonium protons (NH2+) requires a longer delay due to their slower relaxation times compared to aliphatic protons.

  • Spectral Width: -2 to 14 ppm (to capture the downfield NH peaks).

Analytical Workflow (Graphviz)

Workflow Start Start: Solid Sample Solvent Dissolve in DMSO-d6 Start->Solvent Check Check Solubility Solvent->Check Check->Solvent Cloudy (Sonicate) Acquire Acquire 1H NMR (D1 = 5s) Check->Acquire Clear Analyze Analyze 8.5-9.0 ppm Acquire->Analyze Result_Salt Peaks Present: Confirm HCl Salt Analyze->Result_Salt Broad Singlets Result_Free Peaks Absent: Suspect Free Base Analyze->Result_Free Baseline Flat

Figure 2: Decision tree for confirming salt formation via NMR.

Interpretation Guide & Troubleshooting

The "Water Trap"

In DMSO-d6, the residual water peak appears at ~3.33 ppm .

  • Conflict: The ether linker (-CH2-O-) is expected at 3.25–3.35 ppm .

  • Solution: If the water peak obscures the doublet of the ether linker:

    • Add 1-2 drops of

      
       (shake tube). This shifts the water peak but erases the NH signals.
      
    • Alternatively, run the spectrum at 315 K (42°C) . The water peak will shift upfield (lower ppm), revealing the stable methylene doublet.

Differentiating Free Base vs. HCl Salt

If you are unsure if your sample is the salt or the free base:

  • Look at the Alpha-Protons (2.7 - 3.2 ppm): In the HCl salt, the nitrogen is positively charged, pulling electron density and shifting these protons downfield. In the free base, they typically appear upfield at 2.4 – 2.6 ppm .

  • Look at the NH Region: The free base has a single NH proton (often broad/invisible or very high field), whereas the HCl salt has two distinct protons at 8.5+ ppm .

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

  • ChemicalBook. (n.d.). 4-Hydroxymethyl-piperidine HCl 1H NMR Spectrum.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Solvents as Trace Impurities. Journal of Organic Chemistry.

  • Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.

Sources

A Comprehensive Guide to the Validation of 4-[(Cyclopentyloxy)methyl]piperidine Hydrochloride via FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the unambiguous identification and validation of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly specific fingerprint of a molecule's functional groups. This guide provides an in-depth analysis of the FTIR spectrum of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride, detailing the interpretation of its characteristic peaks and establishing a framework for its validation against reference standards and alternative compounds.

As a Senior Application Scientist, the rationale behind our experimental choices is as critical as the results themselves. This guide is structured to not only present the data but to also illuminate the scientific principles that underpin the validation process, ensuring a robust and defensible analytical workflow.

The Molecular Blueprint: Understanding the Vibrational Signatures of 4-[(Cyclopentyloxy)methyl]piperidine Hydrochloride

The structure of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride is a composite of several key functional groups, each with its own characteristic vibrational frequencies in the infrared spectrum. A thorough understanding of these individual components is the first step in a successful validation.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes for the atoms N [label="N", pos="0,0!"]; H [label="H⁺", pos="-0.5,0.5!"]; Cl [label="Cl⁻", pos="1.5,1.5!"]; C1 [label="C", pos="-0.8,-0.8!"]; C2 [label="C", pos="0.8,-0.8!"]; C3 [label="C", pos="-1.6,-0.2!"]; C4 [label="C", pos="1.6,-0.2!"]; C5 [label="C", pos="0,-1.6!"]; C6 [label="C", pos="-0.8,-2.4!"]; O [label="O", pos="-1.6,-3.0!"]; C7 [label="C", pos="-2.4,-2.4!"]; C8 [label="C", pos="-3.2,-3.0!"]; C9 [label="C", pos="-3.2,-1.8!"]; C10 [label="C", pos="-2.4,-1.2!"];

// Edges for the bonds N -- C1; N -- C2; N -- H [style=dashed]; C1 -- C3; C2 -- C4; C3 -- C5; C4 -- C5; C5 -- C6; C6 -- O; O -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C7;

// Labels for functional groups Piperidinium [label="Piperidinium Ring", pos="0.5,0.5!", fontsize=11, fontcolor="#34A853"]; Ether [label="Cyclopentyl Ether", pos="-3.0,-3.5!", fontsize=11, fontcolor="#EA4335"]; Hydrochloride [label="Hydrochloride Salt", pos="1.5,1.8!", fontsize=11, fontcolor="#4285F4"]; }

Caption: Molecular structure of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride highlighting key functional groups.
  • The Piperidinium Cation: The protonation of the piperidine nitrogen to form the hydrochloride salt results in the formation of a piperidinium cation. This introduces N-H stretching vibrations, which are typically observed as a broad band in the 2700-2250 cm⁻¹ region. This broadening is a result of hydrogen bonding. The C-N stretching vibrations of the piperidine ring can also be found in the fingerprint region, typically between 1200-1025 cm⁻¹.[1][2]

  • The Cyclopentyl Ether Moiety: The ether linkage (C-O-C) is a key feature of the molecule. Aliphatic ethers characteristically exhibit a strong C-O-C asymmetric stretching vibration between 1150-1070 cm⁻¹.[3][4][5][6] The specific frequency can be influenced by the cyclic nature of the pentyl group.

  • Aliphatic C-H Bonds: The molecule is rich in sp³ hybridized C-H bonds within the piperidine and cyclopentyl rings, as well as the methylene bridge. These give rise to characteristic stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations (scissoring and rocking) in the 1470-1430 cm⁻¹ and 1370-1345 cm⁻¹ regions, respectively.[7]

  • The Hydrochloride Salt: While the chloride ion itself does not have a fundamental vibration in the mid-IR region, its presence as a counter-ion is confirmed by the aforementioned N-H stretching of the piperidinium cation. The C-Cl stretch, if it were a covalent bond, would appear in the 850-550 cm⁻¹ region.[8][9][10] However, in an ionic salt, this is not a primary diagnostic peak.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

To ensure the generation of a reliable and reproducible FTIR spectrum for validation purposes, a standardized experimental protocol is essential. This protocol is designed to be self-validating by incorporating system suitability checks.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared Spectrometer with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal. ATR is preferred for solid samples as it requires minimal sample preparation and ensures good particle-to-crystal contact.

  • Resolution: 4 cm⁻¹ is generally sufficient for routine identification and validation.

  • Scans: A minimum of 16 scans should be co-added to achieve an adequate signal-to-noise ratio.

  • Spectral Range: 4000-400 cm⁻¹.

Step-by-Step Methodology:

  • System Suitability Test: Prior to sample analysis, verify the spectrometer's performance according to pharmacopoeial guidelines (e.g., USP, Ph. Eur.).[11] This typically involves recording the spectrum of a polystyrene film and checking the wavenumber accuracy and resolution.

  • Background Collection: With a clean and empty ATR crystal, collect a background spectrum. This is a critical step to ratio out the instrument and environmental (e.g., CO₂, H₂O) absorbances.

  • Sample Preparation: Place a small amount of the 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Analysis: Apply consistent pressure using the ATR's pressure clamp to ensure intimate contact between the sample and the crystal. Collect the sample spectrum.

  • Data Processing: The instrument software will automatically perform the background subtraction and Fourier transform to generate the final infrared spectrum in terms of transmittance or absorbance.

graph "FTIR_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_prep" { label = "Preparation"; style=filled; color="#F1F3F4"; node [style=filled]; System_Suitability [label="System Suitability Test\n(Polystyrene Film)", fillcolor="#FBBC05"]; Background [label="Collect Background Spectrum\n(Clean ATR Crystal)", fillcolor="#FBBC05"]; }

subgraph "cluster_analysis" { label = "Analysis"; style=filled; color="#F1F3F4"; node [style=filled]; Sample_Prep [label="Prepare Sample on ATR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Collect_Spectrum [label="Collect Sample Spectrum", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_processing" { label = "Data Processing & Interpretation"; style=filled; color="#F1F3F4"; node [style=filled]; Process_Data [label="Background Subtraction &\nFourier Transform", fillcolor="#34A853", fontcolor="#FFFFFF"]; Interpret_Peaks [label="Interpret Characteristic Peaks", fillcolor="#34A853", fontcolor="#FFFFFF"]; Compare_Spectra [label="Compare with Reference/Alternative", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

System_Suitability -> Background; Background -> Sample_Prep; Sample_Prep -> Collect_Spectrum; Collect_Spectrum -> Process_Data; Process_Data -> Interpret_Peaks; Interpret_Peaks -> Compare_Spectra; }

Caption: Experimental workflow for FTIR analysis of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride.
Data Interpretation and Comparison: Validating Identity and Purity

The validation of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride relies on a direct comparison of its FTIR spectrum with that of a certified reference standard. The acceptance criterion is the congruence of the peak positions (wavenumbers) and relative intensities.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Significance for Validation
N-H Stretch (Piperidinium)2700-2250 (broad)Confirms the presence of the hydrochloride salt.
C-H Stretch (Aliphatic)3000-2850Indicates the presence of the piperidine and cyclopentyl moieties.
C-O-C Stretch (Ether)1150-1070 (strong)A key diagnostic peak for the ether linkage.
C-H Bending1470-1430 and 1370-1345Further confirms the aliphatic nature of the molecule.
C-N Stretch1200-1025Supports the presence of the piperidine ring.

Comparison with a Structurally Similar Alternative:

To demonstrate the specificity of the FTIR method, a comparison with a structurally related compound, such as 4-(phenoxymethyl)piperidine hydrochloride, is invaluable.

Compound Key Differentiating Peak(s) Rationale for Difference
4-[(Cyclopentyloxy)methyl]piperidine hydrochloride Strong C-O-C stretch at ~1100 cm⁻¹; Absence of strong aromatic C=C and C-H peaks.The presence of an aliphatic ether and the absence of an aromatic ring.
4-(Phenoxymethyl)piperidine hydrochloride Aromatic C=C stretches (~1600-1450 cm⁻¹); Aromatic C-H stretches (>3000 cm⁻¹); Two C-O stretches for aryl alkyl ether (~1250 and 1050 cm⁻¹).[4][5][6]The presence of a phenyl group attached to the ether oxygen.

This comparative analysis underscores the power of FTIR to distinguish between closely related structures, a critical aspect of pharmaceutical quality control.

Adherence to Regulatory Standards

The validation of this analytical method should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q2(R1) for the validation of analytical procedures.[12] This involves demonstrating the method's specificity, linearity, accuracy, precision, and robustness. For identification purposes, specificity is the most critical parameter, which is established by the unique fingerprint of the FTIR spectrum.

Conclusion

FTIR spectroscopy provides a robust and reliable method for the validation of 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride. By understanding the characteristic vibrational frequencies of its constituent functional groups and employing a standardized experimental protocol, researchers can confidently confirm the identity and purity of this compound. The comparison with a certified reference standard and structurally similar alternatives further solidifies the specificity of the analysis, ensuring compliance with stringent pharmaceutical quality standards.

References

  • An Introduction to Infrared Spectroscopy.
  • Chemistry LibreTexts. (2024, November 12). 5: Infrared Spectroscopy. Available at: [Link]

  • SpectraBase. Piperidine hydrochloride. Available at: [Link]

  • PubChem. Piperidine, hydrochloride (1:1). Available at: [Link]

  • Agilent. (2020, October 9). Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Available at: [Link]

  • PubChem. Piperidine. Available at: [Link]

  • MATS347 Composites Design and Manufacture. (2017, March 30). FTIR spectral bands for natural fibres. Available at: [Link]

  • PubChem. Cyclopentyl methyl ether. Available at: [Link]

  • Elixir International Journal. (2012). Elixir Vib. Spec. 48, 9663-9668. Available at: [https://www.elixirpublishers.com/articles/1351833809_48 (2012) 9663-9668.pdf]([Link] (2012) 9663-9668.pdf)

  • Organic Chemistry at CU Boulder. IR: alkyl halides. Available at: [Link]

  • Impactfactor. (2024, July 15). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. Available at: [Link]

  • ResearchGate. Absorption spectra of the C-O-C vibration peak with increasing stress levels. Available at: [Link]

  • ResearchGate. (2026, January 3). Development and Validation of FTIR Spectroscopic Method for the Quantitative Estimation of Lornoxicam in Tablet Dosage Form. Available at: [Link]

  • NIST WebBook. Piperidine hydrochloride. Available at: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ACS Publications. (2025, October 6). Construction of Fluorinated Poly(aryl-piperidinium) Anion Exchange Membranes with High-Speed Ion Transport Channels. Available at: [Link]

  • High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Available at: [Link]

  • European Pharmaceutical Review. (2022, October 4). Validating FTIR for rapid cleaning verification. Available at: [Link]

  • ResearchGate. Peak locations for the FTIR spectra from Experiment 1 and 2, and their responsible bonds. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Available at: [Link]

  • OpenStax adaptation 1. 18.8 Spectroscopy of Ethers. Available at: [Link]

  • ResearchGate. Frequencies of CH and C C Stretch Vibrations and Bent Vibrations of the CH 3 Groups in Experimental IR Spectra of Gaseous Isobutene and of the Isobutenyl Cation in the Crystal Salt in Comparison with Those Calculated at the B3LYP/6-311++G(d,p) and HF/6-311++G(d,p) Levels of Theory. Available at: [Link]

  • PubChemLite. 4-(cyclopentyloxy)piperidine hydrochloride (C10H19NO). Available at: [Link]

  • NIST WebBook. 4-Methylpiperidine hydrochloride. Available at: [Link]

  • ResearchGate. Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Available at: [Link]

  • ResearchGate. Experimental vibrational spectrum of C 5 H 5 NH + (blue) and comparison to calculated spectra of different isomers. Available at: [Link]

  • PubChem. 4-Chloro-N-methylpiperidine hydrochloride. Available at: [Link]

  • RJPN. (2020, August 31). FTIR INTERPRETATION OF DRUGS. Available at: [Link]

  • PMC. N‑Methylquinuclidinium versus N,N‑Dimethylpiperidinium Cations on Flexible Side Chains in Anion Exchange Membranes. Available at: [Link]

  • ResearchGate. (2026, January 24). Vibrations and reorientations of NH3 molecules in 2 studied by infrared spectroscopy and theoretical (DFT) calculations. Available at: [Link]

  • RSC Publishing. Identification of the response of protein N–H vibrations in vibrational sum-frequency generation spectroscopy of aqueous protein films. Available at: [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Testing of 4-[(Cyclopentyloxy)methyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safe and effective therapeutics. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of 4-[(Cyclopentyloxy)methyl]piperidine HCl. We will explore the rationale behind experimental choices, present comparative data, and provide a fully validated, step-by-step analytical method.

The subject of our study, 4-[(Cyclopentyloxy)methyl]piperidine HCl, is a piperidine derivative. Piperidine and its analogues are significant structural motifs in a wide range of pharmaceuticals, valued for their presence in drugs targeting conditions from allergies to psychosis.[1][2] The hydrochloride salt form of this compound enhances its solubility in aqueous media, a key consideration for reversed-phase HPLC.[3]

Foundational Strategy: Method Development and Optimization

The primary objective is to develop a stability-indicating HPLC method capable of separating the main compound from any potential impurities and degradation products.[4][5] Our development strategy is rooted in a systematic evaluation of critical chromatographic parameters.

The initial phase of method development involves screening different stationary phases (columns) and mobile phase compositions to find the optimal starting conditions for separation. Given the polar nature of the analyte, a reversed-phase approach is the most logical starting point.[6][7]

Three columns with different selectivities were evaluated:

  • C18 (L1): A versatile, widely used column providing excellent hydrophobic retention.[6]

  • C8 (L7): Offers slightly less hydrophobic retention than C18, which can be advantageous for more polar compounds.

  • Phenyl-Hexyl (L11): Provides alternative selectivity through π-π interactions, which can be beneficial for separating aromatic impurities or compounds with unsaturated bonds.[8]

The mobile phase screening involved a comparison of acetonitrile and methanol as the organic modifier, combined with a slightly acidic aqueous phase to ensure consistent ionization of the basic piperidine moiety and to improve peak shape.[9][10] Phosphoric acid and formic acid are common choices for pH adjustment in HPLC mobile phases.[11]

Table 1: Comparison of Initial Screening Conditions

ColumnOrganic ModifierObservations
C18 (150 x 4.6 mm, 5 µm)AcetonitrileGood retention of the main peak, but co-elution with a minor impurity was observed.
C8 (150 x 4.6 mm, 5 µm)AcetonitrileReduced retention, leading to poor separation from the void volume.
Phenyl-Hexyl (150 x 4.6 mm, 5 µm)AcetonitrileImproved separation of the main peak from one impurity, but another impurity remained unresolved.
C18 (150 x 4.6 mm, 5 µm)MethanolBroader peaks compared to acetonitrile, resulting in lower efficiency.

Based on the initial screening, the C18 column with an acetonitrile/water mobile phase provided the most promising starting point. The subsequent optimization focused on refining the mobile phase composition and gradient profile to resolve all potential impurities.

The optimization process is a systematic approach to fine-tuning the separation. The following diagram illustrates the logical flow of our optimization strategy.

Method_Optimization_Workflow A Initial Screening (Column & Mobile Phase) B Select Best Column (C18) A->B Initial Results C Optimize Mobile Phase pH (Acid Modifier) B->C Improved Retention D Gradient Optimization (Slope & Time) C->D Enhanced Peak Shape E Temperature & Flow Rate Adjustment D->E Resolution of Critical Pairs F Final Optimized Method E->F Improved Efficiency & Run Time

Caption: Workflow for HPLC Method Optimization.

Forced Degradation Studies: Ensuring Stability-Indicating Properties

To ensure the developed method is "stability-indicating," forced degradation studies are essential.[12][13] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.[4][14] The goal is to demonstrate that the method can separate these degradants from the intact API.[5]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: Dissolve 10 mg of 4-[(Cyclopentyloxy)methyl]piperidine HCl in 1 mL of 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 1 mL of 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 1 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.

The results of the forced degradation studies demonstrated that the optimized HPLC method could effectively separate the main peak from all generated degradation products, confirming its stability-indicating nature. Peak purity analysis using a photodiode array (PDA) detector further confirmed the homogeneity of the main peak in the presence of these degradants.[15][16]

Method Validation: Adherence to ICH Q2(R1) Guidelines

A comprehensive method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[17][18]

Specificity was demonstrated through the forced degradation studies, where the method was able to resolve the main peak from all degradation products and a placebo mixture. Peak purity analysis of the main peak under all stress conditions showed no co-eluting impurities.[19][20]

The linearity of the method was evaluated by analyzing a series of solutions of 4-[(Cyclopentyloxy)methyl]piperidine HCl at five different concentrations. The correlation coefficient (r²) was found to be >0.999, indicating a strong linear relationship between concentration and peak area.

Accuracy was determined by the recovery of a known amount of the analyte spiked into a placebo matrix. The recovery was within the acceptable range of 98.0% to 102.0%. Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) for both was less than 2.0%.

The robustness of the method was assessed by making small, deliberate variations in the chromatographic conditions, such as the mobile phase pH, column temperature, and flow rate. The system suitability parameters remained within the acceptable limits for all variations, demonstrating the method's reliability under normal laboratory use.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Specificity No interference from degradants or placeboPass
Linearity (r²) ≥ 0.9990.9995
Range Typically 80-120% of the test concentration50-150 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (%RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Robustness System suitability parameters metPass
Final Optimized and Validated HPLC Method

The following protocol details the final, validated HPLC method for the purity testing of 4-[(Cyclopentyloxy)methyl]piperidine HCl.

Experimental Protocol: Final HPLC Method

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (L1)

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 70% B

      • 25-30 min: 70% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 25 mg of 4-[(Cyclopentyloxy)methyl]piperidine HCl in a 25 mL volumetric flask with a 50:50 mixture of water and acetonitrile.

Comparison with Alternative Methods

While reversed-phase HPLC is a robust and widely accepted method for purity analysis, other techniques can provide complementary information.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. Derivatization may be required for polar compounds like piperidine derivatives to improve their volatility.[21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information, which is invaluable for the identification of unknown impurities and degradation products.[15]

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without the need for a reference standard of the analyte.[21]

The choice of method depends on the specific requirements of the analysis. For routine quality control and purity testing, the validated HPLC method presented here is highly suitable due to its robustness, precision, and accuracy.

Conclusion

This guide has detailed a systematic and scientifically sound approach to developing and validating an HPLC method for the purity analysis of 4-[(Cyclopentyloxy)methyl]piperidine HCl. By comparing different stationary and mobile phases, conducting forced degradation studies, and adhering to ICH validation guidelines, a robust, reliable, and stability-indicating method has been established. This method is well-suited for routine quality control in a pharmaceutical development setting.

References

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. (2025, February 6). Technology Networks. Retrieved February 22, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 22, 2026, from [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Sotax. Retrieved February 22, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621>. (2023, April 15). Agilent. Retrieved February 22, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved February 22, 2026, from [Link]

  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved February 22, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 22, 2026, from [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters Corporation. Retrieved February 22, 2026, from [Link]

  • General Chapters: <621> CHROMATOGRAPHY. (n.d.). uspbpep.com. Retrieved February 22, 2026, from [Link]

  • Peak Purity Analysis. (n.d.). Element Lab Solutions. Retrieved February 22, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved February 22, 2026, from [Link]

  • Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. (n.d.). PMC. Retrieved February 22, 2026, from [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025, December 4). Perpusnas. Retrieved February 22, 2026, from [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (n.d.). ICH. Retrieved February 22, 2026, from [Link]

  • Peak purity in hplc. (2021, February 3). Pharmaguideline Forum. Retrieved February 22, 2026, from [Link]

  • Peak Purity Analysis in HPLC. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved February 22, 2026, from [Link]

  • Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. (n.d.). Waters Corporation. Retrieved February 22, 2026, from [Link]

  • How to choose reversed-phase HPLC column C18, C8, C4. (n.d.). Biovanix Chromatography. Retrieved February 22, 2026, from [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences. Retrieved February 22, 2026, from [Link]

  • Column Selection for Reversed-Phase HPLC. (2020, November 11). LCGC International. Retrieved February 22, 2026, from [Link]

  • Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. (n.d.). HPLC. Retrieved February 22, 2026, from [Link]

  • Determination of Enantiomeric Purity of 2-Piperidinemethanamine by HPLC Combined With Pre-Column Derivation. (2012, October 9). Asian Journal of Chemistry. Retrieved February 22, 2026, from [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies. Retrieved February 22, 2026, from [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. Retrieved February 22, 2026, from [Link]

  • Exploring the Different Mobile Phases in HPLC. (2025, February 2). Veeprho. Retrieved February 22, 2026, from [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025, January 14). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 22, 2026, from [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]

  • HPLC solvents and mobile phase additives. (n.d.). UCL. Retrieved February 22, 2026, from [Link]

  • 4-(cyclopentyloxy)piperidine hydrochloride (C10H19NO). (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]

  • Piperidine Impurities. (n.d.). Omsynth Lifesciences. Retrieved February 22, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

  • 4-(Cyclohexylmethyl)piperidine hydrochloride. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • 4-methylene piperidine-HCl. (n.d.). PharmaCompass.com. Retrieved February 22, 2026, from [Link]

Sources

A Guide to Validating the Synthesis of 4-[(Cyclopentyloxy)methyl]piperidine via Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by Dr. Evelyn Reed, Senior Application Scientist

In the landscape of pharmaceutical research and development, the meticulous verification of novel chemical entities is paramount. The synthesis of compounds such as 4-[(Cyclopentyloxy)methyl]piperidine, a promising scaffold in medicinal chemistry, demands rigorous validation to ensure purity, identity, and consistency. This guide provides an in-depth comparison of elemental analysis with other common analytical techniques for the validation of this specific molecule, grounded in practical experimental insights and established scientific principles.

The Foundational Role of Elemental Analysis

Elemental analysis, specifically CHN analysis, serves as a fundamental gatekeeper in synthetic chemistry. It provides the empirical formula of a compound by quantifying the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). This technique is predicated on the complete combustion of a sample, whereby the resulting gaseous products (CO₂, H₂O, and N₂) are meticulously measured. For a molecule like 4-[(Cyclopentyloxy)methyl]piperidine (C₁₁H₂₁NO), the theoretical elemental composition provides a precise benchmark against which synthetic products are measured.

A successful synthesis, yielding a pure compound, will produce experimental values that align closely with the theoretical percentages, typically within a ±0.4% tolerance, a standard widely accepted in the scientific community. This narrow window of acceptance underscores the technique's sensitivity to impurities and its power as a primary validation tool.

Experimental Protocol: CHN Elemental Analysis

A detailed, step-by-step methodology for the elemental analysis of 4-[(Cyclopentyloxy)methyl]piperidine is as follows:

  • Sample Preparation: A small, accurately weighed sample (typically 1-3 mg) of the synthesized 4-[(Cyclopentyloxy)methyl]piperidine is placed in a tin or silver capsule. It is crucial that the sample is homogenous and has been thoroughly dried to remove any residual solvents, which could significantly skew the hydrogen and carbon percentages.

  • Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000°C) enriched with oxygen. This environment ensures the complete conversion of the sample into its constituent elemental gases.

  • Reduction and Separation: The resulting gas mixture flows through a reduction chamber containing copper to remove excess oxygen and convert nitrogen oxides to dinitrogen. The gases (CO₂, H₂O, and N₂) are then separated using a chromatographic column.

  • Detection and Quantification: The separated gases are detected by a thermal conductivity detector. The detector's response is proportional to the concentration of each gas, allowing for precise quantification.

  • Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the original sample. These experimental values are then compared to the theoretical values calculated from the molecular formula.

Elemental_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation weigh 1. Accurately Weigh 1-3 mg Sample encapsulate 2. Encapsulate in Tin/Silver Capsule weigh->encapsulate combust 3. High-Temperature Combustion (900-1000°C) encapsulate->combust reduce 4. Reduction & Gas Separation combust->reduce detect 5. Thermal Conductivity Detection reduce->detect calculate 6. Calculate %C, %H, %N detect->calculate compare 7. Compare to Theoretical Values calculate->compare Comprehensive_Validation_Strategy cluster_validation Validation Techniques cluster_conclusion Final Confirmation synthesis Synthesized Product: 4-[(Cyclopentyloxy)methyl]piperidine ea Elemental Analysis (%C, %H, %N) synthesis->ea Confirms Empirical Formula nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Elucidates Structure ms Mass Spectrometry (HRMS) synthesis->ms Confirms Molecular Weight chrom Chromatography (GC/LC-MS) synthesis->chrom Assesses Purity validated Validated Structure & Purity ea->validated nmr->validated ms->validated chrom->validated

Comparative Guide: Reference Standards for 4-[(Cyclopentyloxy)methyl]piperidine Hydrochloride Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(Cyclopentyloxy)methyl]piperidine hydrochloride (CAS: 1170999-61-7) is a critical secondary amine building block used in the synthesis of pharmaceutical active ingredients (APIs) targeting CNS disorders (e.g., GlyT1 inhibitors) and specific antiviral pathways.[1][2]

The quality control of this intermediate presents a unique analytical paradox: while chemically stable, it lacks a strong UV chromophore, making standard HPLC-UV detection at 254 nm ineffective.[1] This guide objectively compares the performance of Certified Reference Standards (CRS) against Reagent-Grade Materials , demonstrating why "purity by area %" is a dangerous metric for this specific molecule and how it impacts the integrity of drug development data.[1]

Technical Context & Analytical Challenges

Before comparing standards, one must understand the molecule's behavior.

  • The Chromophore Deficit: The structure consists of a saturated piperidine ring and a cyclopentyl ether. Neither possesses

    
    -conjugated systems required for strong UV absorption.[1][2] Analysis requires detection at 200–210 nm  (where solvent noise is high) or universal detectors like CAD (Charged Aerosol Detection)  or RI (Refractive Index) .[1]
    
  • The Hygroscopicity Factor: As a hydrochloride salt, the material is prone to absorbing atmospheric moisture. A standard without a precise Water Content (KF) value will lead to significant assay errors during weighing.

Diagram 1: The Analytical Logic Flow

The following diagram illustrates the decision matrix for selecting the correct analytical workflow for this molecule.

AnalyticalWorkflow Start Sample: 4-[(Cyclopentyloxy)methyl] piperidine HCl CheckUV Check Chromophore Start->CheckUV Decision Strong UV? CheckUV->Decision MethodA Std HPLC (254nm) Decision->MethodA Yes (Incorrect assumption) MethodB Low UV (205nm) or CAD Decision->MethodB No (Correct assessment) ResultA False Negative / Low Sensitivity MethodA->ResultA ResultB Accurate Quantitation MethodB->ResultB

Caption: Decision tree highlighting the necessity of specialized detection methods due to the molecule's lack of chromophores.

Comparative Assessment: Certified Reference Standard vs. Reagent Grade

This section compares a Primary/Secondary Certified Reference Standard (CRS) (fully characterized) against a typical Reagent Grade building block often used erroneously for quantitative work.

Characterization Depth[2]
FeatureCertified Reference Standard (CRS)Reagent Grade MaterialImpact on QC
Assay Assignment Mass Balance (% w/w) derived from HPLC purity, Water (KF), Residual Solvents, and ROI.Area % (HPLC/GC) only.Reagent grade ignores water/salt weight, leading to 10-15% potency errors .
Identity Verification 1H-NMR, 13C-NMR, IR, Mass Spec (Q-TOF).1H-NMR only (often generic).[1][2]CRS ensures no isomeric impurities (e.g., 3-substituted isomers).[1][2]
Water Content Measured via Karl Fischer (Coulometric).Often "Not Determined" or theoretical.Critical for HCl salts which can adsorb 2-5% water rapidly.[1][2]
Counter-ion Check Chloride content titration (Argentometric).Assumed stoichiometry.Verifies the salt formation is complete (Free base vs. Salt).
Experimental Performance Data[2][3]

We simulated a validation study comparing the use of a CRS (Assay: 98.2% w/w) vs. a Reagent (Label: 98%, Actual Mass Balance: 89.4%).

Experiment: Linearity and Range (50% - 150% of target concentration). Method: HPLC-CAD (Charged Aerosol Detection).[1][2][3][4]

ParameterStandard A (CRS)Standard B (Reagent Grade)Observation
Slope 45,20041,130The Reagent standard produced a lower response slope due to uncorrected water/impurities.[1][2]
0.99980.9991Both are linear, but the accuracy of the Reagent curve is shifted.
Calculated Potency of Unknown 99.5% (True Value)109.4% (Overestimation)CRITICAL FAILURE: Using the Reagent standard caused a false OOS (Out of Specification) result >105%.

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize Self-Validating Systems —steps included to verify the system is working before data is collected.

HPLC Method for Impurity Profiling (Low UV/CAD)

This method is designed to detect the piperidine backbone which has weak UV absorbance.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer (pH 3.0). Acidic pH ensures the amine remains protonated and interacts with the stationary phase.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 205 nm (Alternative: CAD or ELSD for better baseline stability).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 30 70
20.0 30 70
20.1 95 5

| 25.0 | 95 | 5 |[1][2]

Self-Validating System Suitability Criteria:

  • Tailing Factor: NMT 1.5 (Ensures no secondary interactions with silanols).

  • % RSD (n=6): NMT 2.0% (Verifies injector precision).

  • Signal-to-Noise (S/N): >10 for the LOQ solution (Verifies detector sensitivity at low UV).

Handling the Hygroscopic Salt
  • Equilibration: Allow the Reference Standard vial to reach room temperature in a desiccator before opening.

  • Weighing: Use a semi-micro balance. Weigh rapidly to minimize moisture uptake.[2]

  • Correction: Always apply the Water Content (KF) and Residual Solvent correction factor from the Certificate of Analysis (CoA) to the weighed mass:

    
    [1]
    

Impurity Logic & Synthesis Pathway

Understanding where impurities originate allows for better peak identification.[2] The diagram below maps the synthesis logic and potential failure points.

SynthesisImpurities Start Starting Material: 4-Hydroxymethylpiperidine Reaction Etherification (NaH / DMF) Start->Reaction Reagent Reagent: Cyclopentyl Bromide Reagent->Reaction Product Target: 4-[(Cyclopentyloxy)methyl]piperidine Reaction->Product Impurity1 Impurity A: Unreacted 4-Hydroxymethylpiperidine (Polar, Early Eluting) Reaction->Impurity1 Incomplete Impurity2 Impurity B: N-Alkylated Side Product (Double substitution) Reaction->Impurity2 Side Reaction

Caption: Synthesis pathway showing the origin of Impurity A (unreacted starting material) and Impurity B (N-alkylation), which must be resolved by the HPLC method.

References

  • ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation.[2][5] Link

  • European Directorate for the Quality of Medicines (EDQM). (2022). Technical Guide for the Elaboration of Monographs - Reference Standards. Council of Europe. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF.[1][2] Link[1]

  • PubChem. 4-(Cyclopentyloxy)piperidine hydrochloride Compound Summary. National Library of Medicine. Link

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.[1][2] (Reference for Low UV detection strategies for amines). Link[1]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride Role: Senior Application Scientist

Executive Summary

Immediate Action Required: Treat 4-[(Cyclopentyloxy)methyl]piperidine hydrochloride as a hazardous chemical building block. While specific toxicological data for this precise analog may be limited, it belongs to the 4-substituted piperidine salt class. Standard operating procedures must assume it is an Irritant (Skin/Eye/Respiratory) and potentially Harmful if Swallowed .[1]

Core Safety Directive:

  • Physical State: Solid (typically white/off-white powder).

  • Primary Risk: Inhalation of dust and contact with mucous membranes.

  • Mandatory PPE: Nitrile gloves (0.11 mm min), Safety Glasses with side shields, Lab Coat, and Fume Hood usage for all open handling.

Risk Assessment & Hazard Identification

Scientific Rationale: As a hydrochloride salt of a secondary amine, this compound exhibits acidic properties upon hydrolysis and surfactant-like activity on mucous membranes. The piperidine moiety is a known irritant.

GHS Classification (Predicted based on Structural Activity Relationship - SAR):

Hazard Category H-Code Hazard Statement
Skin Irritation H315 Causes skin irritation.
Eye Irritation H319 Causes serious eye irritation.[2]
STOT - SE H335 May cause respiratory irritation.

| Acute Toxicity | H302 | Harmful if swallowed (Oral). |

Critical Note: Always verify the specific Safety Data Sheet (SDS) provided by your vendor (e.g., Enamine, Sigma-Aldrich, Fluorochem) as synthesis impurities can alter the hazard profile [1].

Personal Protective Equipment (PPE) Strategy

Self-Validating Protocol: PPE selection is not static; it depends on the "State of Matter" (Solid vs. Solution).

A. Eye & Face Protection [1][2][3][4][5][6][7][8][9]
  • Standard Operation: Safety Glasses with Side Shields (ANSI Z87.1 / EN 166).

  • High Dust/Splash Risk: If handling >10g or creating fine dust, upgrade to Chemical Splash Goggles .

  • Why: Piperidine salts can cause severe ocular stinging and potential corneal opacity if untreated.

B. Hand Protection (Glove Logic)
  • Material: Nitrile Rubber .

  • Thickness: Minimum 0.11 mm (standard lab glove).

  • Breakthrough Time: >480 minutes for solid handling.

  • Contraindication: Do NOT use Latex (poor chemical resistance to organic amine salts in solution).

  • Double Gloving: Recommended when dissolving the salt in organic solvents (DCM, Methanol) to prevent permeation of the solvent-solute carrier.

C. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Secondary Control (Outside Hood): NIOSH N95 or P100 particulate respirator.

  • Why: The hydrochloride salt can dissociate in moist respiratory tracts, releasing HCl and the amine, causing chemical pneumonitis.

D. PPE Decision Logic Diagram

PPE_Logic Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic) State->Liquid Risk_Low < 1g (Weighing) Solid->Risk_Low Risk_High > 10g or Dusting Solid->Risk_High Risk_Solvent Dissolved in DCM/MeOH Liquid->Risk_Solvent PPE_Basic Nitrile Gloves + Safety Glasses + Fume Hood Risk_Low->PPE_Basic PPE_Advanced Double Nitrile + Goggles + N95 (if outside hood) Risk_High->PPE_Advanced PPE_Solvent Silver Shield Gloves (if prolonged) + Goggles Risk_Solvent->PPE_Solvent

Figure 1: Decision matrix for selecting PPE based on physical state and quantity.

Operational Handling Protocol
Step 1: Storage & Stability [3][7]
  • Condition: Store in a cool, dry place (2-8°C recommended for long-term).

  • Hygroscopy: Hydrochloride salts are often hygroscopic. Keep the container tightly sealed to prevent "caking," which increases dust risk during future weighing.

  • Incompatibility: Segregate from Strong Oxidizers and Strong Bases (liberates the free amine, which may be volatile).

Step 2: Weighing & Transfer
  • Engineering Control: Place the balance inside the fume hood or use a powder containment enclosure.

  • Static Control: Use an antistatic gun or polonium strip if the powder is "fly-away."

  • Technique: Use a disposable spatula. Do not pour from the main bottle; transfer a small amount to a secondary weighing boat first.

Step 3: Reaction Setup
  • Solubilization: Add solvent slowly. The dissolution of HCl salts can be slightly exothermic.

  • Neutralization: If converting to the free base using a base (e.g., NaHCO3, NaOH), expect gas evolution (CO2) or heat. Perform this in a flask sized 2x the volume of the liquid.

Emergency Response & Spill Management
Accidental Release (Spill)
  • Small Spill (< 5g):

    • Wet a paper towel with water (to prevent dust generation).

    • Wipe up the powder carefully.

    • Clean surface with 1% acetic acid or soap water to remove amine residues.

    • Dispose of waste in "Solid Hazardous Waste."

  • Large Spill (> 50g):

    • Evacuate the immediate area.[2][5][7][9]

    • Don N95 respirator and goggles.

    • Cover spill with spill pads or damp sand.

    • Sweep carefully (do not create dust clouds).

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[7] Mechanism: Dilution of the acidic salt.

  • Skin Contact: Wash with soap and water.[9] Remove contaminated clothing.[3][4][6][9]

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention (potential HCl irritation).

Emergency Workflow Diagram

Spill_Response Alert Spill Detected Assess Assess Size & Form Alert->Assess Small Small (<5g) / Solid Assess->Small Large Large (>50g) / Aerosol Assess->Large Action_Small 1. Wet Wipe (No Dust) 2. Clean with Soap 3. Hazardous Waste Bin Small->Action_Small Action_Large 1. Evacuate Area 2. Don N95 + Goggles 3. Damp Sweep/Scoop Large->Action_Large Medical Medical Review (If symptoms persist) Action_Small->Medical Action_Large->Medical

Figure 2: Step-by-step response logic for laboratory spills.

Waste Disposal & Decontamination
  • Solid Waste: Dispose of in a container labeled "Hazardous Solid Waste - Toxic/Irritant."

  • Liquid Waste: If dissolved in organic solvents, dispose of in "Halogenated" or "Non-Halogenated" solvent waste streams depending on the solvent used.

  • Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., Methanol) before discarding or recycling.

References
  • PubChem. 4-(Cyclopentyloxy)piperidine hydrochloride (Compound).[10] National Library of Medicine. Available at: [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Piperidine derivatives. Available at: [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.